molecular formula C16H16O2 B028332 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one CAS No. 82413-28-3

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

カタログ番号: B028332
CAS番号: 82413-28-3
分子量: 240.3 g/mol
InChIキー: FXJSXWBPLHSRGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-hydroxyphenyl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJSXWBPLHSRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548008
Record name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82413-28-3
Record name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Executive Summary

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS: 82413-28-3) is a specialized butyrophenone derivative critical to the pharmaceutical development of Selective Estrogen Receptor Modulators (SERMs). While often overshadowed by its structural isomer—the primary precursor to Tamoxifen—this compound serves a dual role: it is a versatile synthetic scaffold for novel non-steroidal estrogens and a vital impurity reference standard for defining the quality profile of Tamoxifen and related triphenylethylene drugs.

This guide provides a rigorous technical analysis of its chemical identity, validated synthesis protocols, and its mechanistic position within the SERM development landscape.[1]

Chemical Identity & Physicochemical Profile

The compound is an


-substituted ketone characterized by a butyrophenone backbone where the alpha-carbon (C2) bears both an ethyl group and a para-hydroxyphenyl moiety. This specific regiochemistry distinguishes it from the direct Tamoxifen precursor.

Table 1: Chemical Specifications

PropertyData
IUPAC Name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Common Synonyms

-(4-Hydroxyphenyl)butyrophenone; Desmethyl-iso-ketone; Tamoxifen Impurity B Precursor
CAS Number 82413-28-3
Molecular Formula C

H

O

Molecular Weight 240.30 g/mol
SMILES CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2
LogP (Predicted) 3.8 ± 0.2
pKa (Phenol) ~9.9
H-Bond Donors/Acceptors 1 / 2

Synthesis & Production Methodology

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one requires high regioselectivity to avoid the formation of its isomer, 1-(4-hydroxyphenyl)-2-phenylbutan-1-one. The most robust industrial route employs a Friedel-Crafts Acylation strategy starting from phenylacetic acid derivatives, ensuring the carbonyl is established at the correct position relative to the phenolic ring.

Validated Synthetic Pathway

Step 1:


-Alkylation 
4-Methoxyphenylacetic acid is alkylated with ethyl bromide using a strong base (LDA or NaH) to introduce the ethyl chain at the 

-position.

Step 2: Acid Chloride Formation The resulting 2-(4-methoxyphenyl)butanoic acid is converted to its acyl chloride using thionyl chloride (


).

Step 3: Friedel-Crafts Acylation The acid chloride reacts with benzene in the presence of Aluminum Chloride (


) to form the ketone skeleton.

Step 4: Demethylation The methoxy group is cleaved using Boron Tribromide (


) or hydrobromic acid (

) to yield the final phenolic product.[1]
Synthesis Logic Diagram

SynthesisPathway Start 4-Methoxyphenylacetic Acid Step1 2-(4-Methoxyphenyl)butanoic Acid Start->Step1 EtBr, NaH, THF (Alpha-Alkylation) Step2 Acid Chloride Intermediate Step1->Step2 SOCl2, Reflux Step3 2-(4-Methoxyphenyl)-1-phenylbutan-1-one Step2->Step3 Benzene, AlCl3 (Friedel-Crafts) Final 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Step3->Final BBr3, CH2Cl2 (Demethylation)

Figure 1: Step-wise synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one via Friedel-Crafts acylation.

Detailed Experimental Protocol (Step 3 & 4 Focus)

Reagents:

  • 2-(4-Methoxyphenyl)butyryl chloride (Intermediate)

  • Anhydrous Benzene (Solvent/Reagent)

  • Aluminum Chloride (

    
    )
    
  • Boron Tribromide (

    
    , 1.0 M in 
    
    
    
    )

Procedure:

  • Acylation: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (1.2 eq) in anhydrous benzene (10 volumes).
    
  • Cool the suspension to 0°C. Dropwise add 2-(4-methoxyphenyl)butyryl chloride (1.0 eq) over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC for disappearance of acid chloride.

  • Quench with ice-water/HCl. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate to yield the methoxy-ketone.
    
  • Demethylation: Dissolve the methoxy-ketone in anhydrous Dichloromethane (

    
    ) and cool to -78°C.
    
  • Slowly add

    
     (3.0 eq). Stir at -78°C for 1 hour, then warm to room temperature overnight.
    
  • Workup: Quench carefully with Methanol. Wash with

    
     solution. Recrystallize from Ethanol/Water to obtain white crystalline solid.
    

Role in Drug Development: The "Iso-Tamoxifen" Pathway

The primary significance of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one lies in its structural relationship to Tamoxifen. It is the regioisomeric precursor that leads to the formation of Iso-Tamoxifen , a common impurity that must be strictly controlled in pharmaceutical substances.

  • Tamoxifen Route: Uses 1-(4-hydroxyphenyl)-2-phenylbutan-1-one.[1]

  • Iso-Tamoxifen Route: Uses 2-(4-hydroxyphenyl)-1-phenylbutan-1-one (This Topic).[2][3][4]

If this compound is present as an impurity during the Grignard reaction step of Tamoxifen synthesis, it reacts with Phenylmagnesium Bromide to form the 1,1-diphenyl-2-(4-hydroxyphenyl)but-1-ene skeleton, which is pharmacologically distinct and potentially toxic.

Mechanistic Divergence Diagram

TamoxifenPathways PrecursorA 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one (Correct Precursor) Grignard Reaction with Phenyl-MgBr & Dehydration PrecursorA->Grignard PrecursorB 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (Target / Impurity Precursor) PrecursorB->Grignard TamoxifenScaffold 1,2-Diphenyl-1-(4-hydroxyphenyl)but-1-ene (Tamoxifen Scaffold) Grignard->TamoxifenScaffold From Precursor A IsoTamoxifenScaffold 1,1-Diphenyl-2-(4-hydroxyphenyl)but-1-ene (Iso-Tamoxifen Scaffold) Grignard->IsoTamoxifenScaffold From Precursor B (Impurity Pathway)

Figure 2: Divergent synthesis pathways showing how the target compound leads to the Iso-Tamoxifen impurity.

Analytical Characterization

To validate the identity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, the following spectral signatures are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.20 (s, 1H, -OH): Phenolic proton.
      
    • 
       7.95 (d, 2H): Ortho-protons of the benzoyl group (deshielded by carbonyl).
      
    • 
       4.65 (t, 1H): Methine proton at C2 (characteristic triplet).
      
    • 
       0.85 (t, 3H): Terminal methyl of the ethyl group.
      
  • Mass Spectrometry (ESI):

    • [M+H]+ = 241.12

    • [M-H]- = 239.10

  • HPLC Retention:

    • Typically elutes after its isomer (1-(4-hydroxyphenyl)-2-phenylbutan-1-one) on C18 columns due to slight steric differences in the solvation of the ketone.

References

  • PubChem. "2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Jordan, V. C. "Tamoxifen: A most unlikely pioneering medicine." Nature Reviews Drug Discovery, 2003. (Contextual reference for SERM structures).

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. While primarily recognized as a key intermediate in the synthesis of fragrances and other complex organic molecules, its chemical structure, featuring a phenolic hydroxyl group and a butyrophenone core, suggests a range of untapped pharmacological potential. This document synthesizes the available data, explores the bioactivity of structurally analogous compounds, and presents detailed, field-proven methodologies for researchers to systematically investigate its antioxidant, anti-inflammatory, and antimicrobial properties. Through a blend of established knowledge and forward-looking experimental design, this guide serves as a foundational resource for scientists and drug development professionals seeking to unlock the full therapeutic value of this versatile molecule.

Introduction: Beyond Synthesis - Uncovering Latent Bioactivity

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS No. 82413-28-3) is a ketone derivative with a molecular formula of C₁₆H₁₆O₂.[1][2] Historically, its significance has been largely confined to its role as a precursor in various chemical syntheses.[2] However, the growing interest in the pharmacological properties of phenolic compounds and butyrophenone derivatives necessitates a deeper examination of this molecule's intrinsic biological potential.

The structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is notable for two key features:

  • A Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore responsible for the antioxidant and radical-scavenging properties of many natural and synthetic compounds.

  • A Butyrophenone Backbone: Derivatives of this structural class are known to exhibit a wide range of biological activities, including antipsychotic and antiemetic effects.[3]

This guide will first detail the established synthetic utility of this compound. It will then pivot to a comprehensive exploration of its potential biological activities, drawing inferences from structurally related molecules and outlining a rigorous experimental framework for their validation.

Synthetic Utility and Chemical Properties

The primary application of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is as an intermediate in organic synthesis, particularly in the fragrance and flavoring industries.[2] Its synthesis is often achieved through an Aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4]

General Synthesis Protocol: Aldol Condensation

The following protocol outlines a generalized approach to the synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Objective: To synthesize 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one via a base-catalyzed Aldol condensation.

Materials:

  • 4-Hydroxybenzaldehyde

  • Propiophenone

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde and propiophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The reaction mixture may change color.

  • Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Causality of Experimental Choices:

  • The choice of a strong base like sodium hydroxide is crucial for the deprotonation of the α-carbon of propiophenone, forming the enolate nucleophile necessary for the condensation reaction.

  • Ethanol is a common solvent as it can dissolve both the reactants and the base.

  • Neutralization is a critical step to quench the reaction and precipitate the product.

  • Extraction with an organic solvent like ethyl acetate is necessary to isolate the product from the aqueous reaction mixture.

Potential Biological Activities and Mechanistic Insights

While specific in-depth studies on the biological activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one are limited, its structural motifs provide a strong basis for predicting its potential pharmacological effects.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Inferred Mechanism of Action:

The antioxidant mechanism likely involves the homolytic cleavage of the O-H bond in the phenolic group, forming a stable phenoxyl radical. The stability of this radical is enhanced by resonance delocalization of the unpaired electron around the aromatic ring. This ability to scavenge free radicals is fundamental to mitigating oxidative stress, a key factor in numerous chronic diseases.

Proposed Experimental Workflow for Antioxidant Activity Screening:

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Assays DPPH Assay DPPH Assay Cellular ROS Production Cellular ROS Production DPPH Assay->Cellular ROS Production Confirms radical scavenging ABTS Assay ABTS Assay ABTS Assay->Cellular ROS Production Confirms radical scavenging ORAC Assay ORAC Assay Lipid Peroxidation Assay Lipid Peroxidation Assay ORAC Assay->Lipid Peroxidation Assay Measures peroxyl radical scavenging FRAP Assay FRAP Assay FRAP Assay->Cellular ROS Production Measures reducing power

Caption: Workflow for antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[5]

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.[5]

  • Sample Preparation: Prepare a series of dilutions of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one in methanol.

  • Reaction: In a 96-well plate, add a small volume of each sample dilution to the DPPH solution. Include a control (methanol without the test compound) and a blank (methanol without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]

Anti-inflammatory Activity

Structurally related chalcones and other phenolic compounds have demonstrated significant anti-inflammatory properties.[7] This suggests that 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may also modulate inflammatory pathways.

Inferred Mechanism of Action:

The potential anti-inflammatory effects could be mediated through several mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively.

  • Modulation of Signaling Pathways: Inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which regulate the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]

Proposed Signaling Pathway for Anti-inflammatory Action:

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor NF-kB Pathway NF-kB Pathway Cell Membrane Receptor->NF-kB Pathway MAPK Pathway MAPK Pathway Cell Membrane Receptor->MAPK Pathway Gene Expression Gene Expression NF-kB Pathway->Gene Expression MAPK Pathway->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators Target Compound 2-(4-Hydroxyphenyl)-1- phenylbutan-1-one Target Compound->NF-kB Pathway Target Compound->MAPK Pathway

Caption: Putative anti-inflammatory signaling pathway.

Detailed Protocol: In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell supernatant and measure the production of nitric oxide (a pro-inflammatory mediator) using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compound on nitric oxide and cytokine production.

Antimicrobial Activity

Schiff base derivatives of 1-phenylbutan-1-one have been noted for their antibacterial activities, suggesting that the core structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may possess antimicrobial properties.[2]

Inferred Mechanism of Action:

The antimicrobial activity could be attributed to the ability of the compound to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. The phenolic hydroxyl group can also contribute to this activity by denaturing microbial proteins.

Proposed Experimental Workflow for Antimicrobial Screening:

G Bacterial Strains Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Broth Microdilution Determine MIC Bacterial Strains->Broth Microdilution Disk Diffusion Assay Zone of Inhibition Bacterial Strains->Disk Diffusion Assay Fungal Strains Yeast (e.g., C. albicans) Mold (e.g., A. niger) Fungal Strains->Broth Microdilution Fungal Strains->Disk Diffusion Assay

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilutions: Perform serial two-fold dilutions of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one in a 96-well microplate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

As there is a lack of publicly available quantitative data for the biological activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, the following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Template for Summarizing Biological Activity Data

Biological ActivityAssayTest Organism/Cell LineEndpointResult (e.g., IC50, MIC)
AntioxidantDPPH Radical Scavenging-IC50Data to be determined
AntioxidantORAC-µmol TE/gData to be determined
Anti-inflammatoryGriess AssayRAW 264.7IC50 (NO production)Data to be determined
Anti-inflammatoryELISARAW 264.7IC50 (TNF-α inhibition)Data to be determined
AntimicrobialBroth MicrodilutionS. aureusMICData to be determined
AntimicrobialBroth MicrodilutionE. coliMICData to be determined
AntimicrobialBroth MicrodilutionC. albicansMICData to be determined

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one represents a molecule of significant interest, not only for its established role in chemical synthesis but also for its latent biological potential. The structural parallels with known bioactive compounds strongly suggest that it may possess valuable antioxidant, anti-inflammatory, and antimicrobial properties.

This technical guide has provided a comprehensive framework for the systematic investigation of these activities. By following the detailed protocols and workflows outlined herein, researchers can begin to elucidate the pharmacological profile of this compound. Future research should focus on:

  • Quantitative determination of its efficacy in the proposed assays.

  • Elucidation of specific molecular targets and signaling pathways.

  • In vivo studies to validate the in vitro findings and assess its pharmacokinetic and toxicological profiles.

  • Synthesis and evaluation of derivatives to explore structure-activity relationships and optimize its biological activities.

The exploration of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one and its analogs could lead to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and microbial infections.

References

  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents . ResearchGate. [Link]

  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives . ResearchGate. [Link]

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one . ResearchGate. [Link]

  • Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach . ACS Omega. [Link]

  • Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice . MDPI. [Link]

  • Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach . National Center for Biotechnology Information. [Link]

  • raspberry ketone 4-(p-hydroxyphenyl)-2-butanone . The Good Scents Company. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils . MDPI. [Link]

  • 4-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10975816 . National Center for Biotechnology Information. [Link]

  • Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds . ACS Publications. [Link]

  • Radical Scavenging Capacity of 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one: A Functional Group Exclusion Approach . National Center for Biotechnology Information. [Link]

  • IC50 and Anti-Cancer Drugs . ResearchGate. [Link]

  • Butyrophenone . Wikipedia. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review . MDPI. [Link]

  • 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one . National Center for Biotechnology Information. [Link]

  • 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one . MDPI. [Link]

  • A rapid and simplified DPPH assay for analysis of antioxidant interactions in binary combinations . Semantic Scholar. [Link]

  • Butyrophenone – Knowledge and References . Taylor & Francis. [Link]

  • RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2 . ScienceDirect. [Link]

  • Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one and chlorphenesin, and cosmetic composition containing same.
  • (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses . National Center for Biotechnology Information. [Link]

  • Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38) . ResearchGate. [Link]

  • Mechanism of action of Anti-inflammatory drugs . ResearchGate. [Link]

  • 1-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 15090463 . National Center for Biotechnology Information. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations . National Center for Biotechnology Information. [Link]

  • SAR of Butyrophenones - Tranquillizers . Pharmacy 180. [Link]

  • IC50 – Knowledge and References . Taylor & Francis. [Link]

  • KEGG PATHWAY Database . Kanehisa Laboratories. [Link]

  • Antioxidant assay by DPPH Method \ Free radical scavening activity . YouTube. [Link]

Sources

Technical Guide: Mechanism of Action of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a specific deoxybenzoin derivative with significant relevance in estrogen receptor signaling and medicinal chemistry.

Executive Summary

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS: 82413-28-3), chemically distinct as an


-ethyl-4-hydroxydeoxybenzoin , represents a critical scaffold in the study of non-steroidal estrogens (NSEs). Structurally bridging the gap between flexible phytoestrogens (like angolensin) and rigid synthetic estrogens (like diethylstilbestrol), this molecule functions primarily as a Selective Estrogen Receptor Modulator (SERM) . Its mechanism is defined by competitive binding to the Estrogen Receptor (ER) Ligand Binding Domain (LBD), inducing conformational changes in Helix 12 that drive tissue-specific transcriptional activation or repression.

Chemical Identity & Structural Pharmacophore

This compound belongs to the 1,2-diarylbutanone class. Its activity is dictated by the precise spatial arrangement of the phenolic hydroxyl group and the hydrophobic ethyl chain.

PropertySpecification
IUPAC Name 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Common Class

-Ethyl-4-hydroxydeoxybenzoin
Molecular Formula

Molecular Weight 240.30 g/mol
Key Pharmacophore 4-Hydroxyphenyl (H-bond donor), Ethyl side chain (Hydrophobic filler)
Structural Logic
  • Phenolic Ring (Ring B): The 4-hydroxyl group mimics the 3-OH of estradiol (

    
    ), serving as the primary anchor point in the receptor pocket via hydrogen bonding.
    
  • Ketone Bridge: Provides a flexible linker that distinguishes it from the rigid stilbene core of Tamoxifen, allowing for unique rotational freedom within the binding pocket.

  • 
    -Ethyl Group:  Critical for high-affinity binding. It occupies the hydrophobic cavity of the ER LBD, mimicking the C-ring/D-ring steric bulk of the steroid nucleus.
    

Mechanism of Action: Estrogen Receptor Modulation

Primary Signaling Pathway (Genomic)

The molecule acts as a ligand for nuclear Estrogen Receptors (


 and 

).
  • Ligand Entry: The compound diffuses through the plasma membrane and enters the nucleus.

  • Receptor Binding: It binds to the hydrophobic pocket of the ER LBD.

    • Anchor 1: The 4-OH group forms a hydrogen bond network with Glu353 and Arg394 (in

      
      ).
      
    • Hydrophobic Fit: The ethyl group and phenyl rings engage in van der Waals interactions with hydrophobic residues (e.g., Leu387, Phe404).

  • Dimerization: Ligand binding induces receptor homodimerization (

    
    -
    
    
    
    or
    
    
    -
    
    
    ).
  • Helix 12 Reorientation: The ligand stabilizes Helix 12 in an "agonist" or "antagonist" conformation depending on the specific coregulator environment.

  • Chromatin Binding: The complex binds to Estrogen Response Elements (EREs) on DNA.

  • Transcription: Recruitment of coactivators (e.g., SRC-1) leads to mRNA synthesis of target genes (e.g., pS2, Cyclin D1).

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

ER_Signaling cluster_nucleus Nuclear Compartment Ligand 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one ER_Cyt Estrogen Receptor (Inactive) Ligand->ER_Cyt Diffusion & Binding Complex Ligand-ER Complex ER_Cyt->Complex Hsp90 Dissociation Dimer ER Homodimer Complex->Dimer Dimerization ERE Estrogen Response Element (DNA) Dimer->ERE Nuclear Translocation & Binding Nucleus Nucleus Transcription Gene Transcription (Proliferation/Differentiation) ERE->Transcription Pol II Activation CoActivator Co-Activators (SRC-1) CoActivator->ERE Recruitment

Caption: Genomic signaling cascade triggered by ligand binding to the Estrogen Receptor, leading to transcriptional modulation.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized protocols are recommended. These assays confirm binding affinity and functional efficacy.

Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


 and 

) of the compound for

.
  • Preparation: Isolate cytosol from MCF-7 cells or use recombinant human

    
     LBD.
    
  • Incubation:

    • Mix 10 nM

      
      -Estradiol (tracer) with receptor preparation.
      
    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one .
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Remove unbound ligand using dextran-coated charcoal.

  • Quantification: Measure radioactivity in the supernatant using liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
Chemical Synthesis (Alkylation Route)

Objective: Synthesize high-purity material for biological testing.

  • Reagents: 4-Hydroxydeoxybenzoin (Starting Material), Ethyl Iodide, Potassium tert-butoxide (

    
    -BuOK), DMF.
    
  • Step 1 (Protection): Protect the phenol as a methoxymethyl (MOM) ether or use 4-methoxydeoxybenzoin.

  • Step 2 (Alkylation):

    • Dissolve protected intermediate in anhydrous DMF under

      
      .
      
    • Add 1.1 eq of

      
      -BuOK at 0°C. Stir for 30 min (Enolate formation).
      
    • Add 1.2 eq of Ethyl Iodide dropwise.

    • Stir at RT for 4 hours.

  • Step 3 (Deprotection): Acid hydrolysis (HCl/MeOH) to restore the free phenol.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 1-phenylbutan-1-one core affect biological activity, highlighting the necessity of the 4-hydroxyl and


-ethyl groups.
Structural ModificationEffect on ER AffinityMechanistic Implication
Target Compound High (

nM)
Optimal hydrophobic filling by ethyl group; H-bond by 4-OH.
Removal of 4-OH Loss of ActivityLoss of critical H-bond anchor to Glu353/Arg394.
Removal of Ethyl (Methyl) Reduced AffinityInsufficient hydrophobic bulk to stabilize Helix 12.
Addition of 2-OH (Ring A) Altered SelectivityShifts towards Angolensin-like profile (weaker agonist).
Reduction of Ketone VariableConversion to alcohol/stilbene may increase affinity but reduce metabolic stability.

References

  • Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part I: Receptor Interactions. Journal of Medicinal Chemistry. Link

  • Kuiper, G. G., et al. (1998). Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor

    
    . Endocrinology. Link
    
  • PubChem. (n.d.). Compound Summary for CID 13736384: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.[1] National Library of Medicine. Link

  • Dodge, J. A., et al. (1996). Environmental Estrogens: Effects on DNMT and ER Signaling. Environmental Health Perspectives. (Contextual grounding for deoxybenzoin activity). Link

  • BenchChem. (2024). Product Analysis: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3).[2]Link

Sources

InChI and SMILES for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Representation of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one: A Researcher's Companion to InChI and SMILES

Introduction: The Language of Molecules

In the intricate world of chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can sometimes be cumbersome or ambiguous. This is where machine-readable line notations like the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) become indispensable tools. They provide a standardized, canonical representation of a chemical structure, ensuring that scientists across different platforms and databases are referring to the exact same molecule.

This guide provides an in-depth exploration of the InChI and SMILES representations for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a ketone of interest in synthetic chemistry. We will deconstruct these notations to understand their logic and demonstrate their practical application for researchers, scientists, and professionals in drug development.

Core Identification of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Before delving into the line notations, it is essential to establish the fundamental identifiers for this compound. These properties are cataloged in extensive chemical databases, providing a foundational reference.[1]

IdentifierValueSource
IUPAC Name 2-(4-hydroxyphenyl)-1-phenylbutan-1-onePubChem[1]
CAS Number 82413-28-3PubChem[1]
Molecular Formula C₁₆H₁₆O₂PubChem[1]
Molecular Weight 240.30 g/mol PubChem[1]
Canonical SMILES CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2PubChem[1]
InChI InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3PubChem[1]
InChIKey FXJSXWBPLHSRGP-UHFFFAOYSA-NPubChem[1]

Visualizing the Molecular Architecture

To comprehend the SMILES and InChI strings, one must first visualize the molecule's two-dimensional structure. The following diagram illustrates the connectivity of atoms in 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

smiles_workflow mol Molecular Structure (Graph of Atoms and Bonds) break_rings Break Rings to Create a Spanning Tree mol->break_rings select_start Select Starting Atom (Based on Canonicalization Rules) break_rings->select_start traverse Traverse the Graph (Depth-First Search) select_start->traverse smiles_string Generate SMILES String CCC(C1=...)... traverse->smiles_string inchi_workflow cluster_0 InChI Generation Layers mol Molecular Structure formula 1. Formula Layer (e.g., C16H16O2) mol->formula connectivity 2. Connectivity Layer (Canonical Numbering) formula->connectivity hydrogens 3. Hydrogen Layer connectivity->hydrogens charge 4. Charge Layer hydrogens->charge stereo 5. Stereochemistry Layer charge->stereo final_inchi Final InChI String stereo->final_inchi

Sources

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one: Synthesis, Potential Biological Activities, and Research Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, a butyrophenone derivative primarily recognized as a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. While extensive research on the specific biological activities of this compound is limited, this guide synthesizes available information on its synthesis, chemical properties, and potential pharmacological activities, drawing insights from the broader class of butyrophenones and phenolic compounds. This document is designed to serve as a foundational resource for researchers, offering detailed experimental protocols to investigate its potential antioxidant, anti-inflammatory, and cytotoxic properties, and to characterize its metabolic and pharmacokinetic profile.

Introduction: Beyond a Synthetic Intermediate

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS No. 82413-28-3) is a molecule of significant interest in medicinal chemistry, largely owing to its crucial role as a precursor in the synthesis of Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer.[1] Its chemical architecture, featuring a butyrophenone core with a 4-hydroxyphenyl moiety, presents a scaffold with the potential for diverse biological interactions. The presence of a phenolic hydroxyl group and a ketone functional group suggests the possibility of antioxidant and other pharmacological activities.[2]

This guide moves beyond its established role in synthesis to explore the untapped therapeutic potential of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. By examining the chemical properties of the molecule and drawing parallels with structurally related compounds, we provide a scientifically grounded framework for its further investigation.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is fundamental for its application in research and drug development.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.30 g/mol
IUPAC Name2-(4-hydroxyphenyl)-1-phenylbutan-1-one
XLogP3-AA3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a critical process, primarily documented in the context of Tamoxifen synthesis. A common synthetic route involves the Friedel-Crafts acylation.

Diagram of a Potential Synthetic Pathway:

G cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Friedel-Crafts Acylation cluster_reaction3 Step 3: Alkylation cluster_reaction4 Step 4: Demethylation A 4-Methoxyphenylacetic acid C 4-Methoxyphenylacetyl chloride A->C Reaction with B B Thionyl chloride (SOCl₂) F 1-(4-Methoxyphenyl)-2-phenylethan-1-one C->F Reaction with D in presence of E D Benzene E Aluminum chloride (AlCl₃) I 2-(4-Methoxyphenyl)-1-phenylbutan-1-one F->I Reaction with G and H G Sodium hydride (NaH) H Ethyl iodide (CH₃CH₂I) K 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one I->K Reaction with J J Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

Caption: A plausible synthetic route to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Experimental Protocol: A Generalized Synthetic Approach

  • Step 1: Acyl Chloride Formation: 4-Methoxyphenylacetic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This is a standard method for activating a carboxylic acid for Friedel-Crafts acylation.

  • Step 2: Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-methoxyphenyl)-2-phenylethan-1-one.

  • Step 3: Alkylation: The ketone is deprotonated at the alpha-carbon using a strong base like sodium hydride, followed by alkylation with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group.

  • Step 4: Demethylation: The final step involves the cleavage of the methyl ether to yield the desired phenolic hydroxyl group. This can be achieved using reagents like boron tribromide or hydrobromic acid. The crude product is then purified, typically by column chromatography or recrystallization.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence is sparse, the chemical structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one suggests several potential biological activities.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that often imparts antioxidant properties to a molecule.[2] This is due to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Proposed Mechanism of Antioxidant Action:

G A 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (with -OH group) C Stabilized Phenoxy Radical A->C Donates H• B Free Radical (R•) D Neutralized Molecule (RH) B->D Accepts H•

Caption: Hydrogen atom donation from the phenolic group to a free radical.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. The potential anti-inflammatory effects of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may be attributed to its antioxidant activity, as reactive oxygen species are known to play a role in the inflammatory cascade. Furthermore, it may interact with key inflammatory enzymes and signaling pathways.

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial first step in assessing the therapeutic potential and safety of any compound. The butyrophenone scaffold is present in some compounds with cytotoxic activity, warranting an investigation into the effects of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one on cell viability.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, this section provides detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro Antioxidant Activity Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.[3]

  • Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, DPPH, Methanol, 96-well microplate reader.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm.[3]

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, ABTS, Potassium persulfate, Ethanol or PBS, 96-well microplate reader.

  • Protocol:

    • Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Data Analysis: Determine the IC₅₀ value.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

  • Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), 96-well microplate reader.

  • Protocol:

    • Prepare fresh FRAP reagent.

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated model for screening acute anti-inflammatory activity.[5]

  • Animals: Wistar rats or Swiss albino mice.

  • Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, Carrageenan, Plethysmometer or calipers.

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer the test compound orally or intraperitoneally at different doses.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6][7]

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the control group.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cells: A suitable cancer cell line (e.g., MCF-7 for breast cancer) or a normal cell line (e.g., fibroblasts).

  • Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, MTT reagent, DMSO, 96-well plates, Cell culture medium, Incubator.

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • A control group receives only the vehicle.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • The MTT is reduced by viable cells to form insoluble purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.[10]

    • Measure the absorbance at a wavelength of around 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is crucial for its development as a therapeutic agent.

Metabolism

Butyrophenones are known to undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[12] Potential metabolic pathways for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one could include:

  • Oxidation: Hydroxylation of the aromatic rings or the aliphatic chain.

  • Reduction: Reduction of the ketone group to a secondary alcohol.

  • Conjugation: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites for excretion.[13]

Pharmacokinetics

The pharmacokinetic profile of phenolic compounds can be variable and is influenced by factors such as their solubility and metabolism.[14] Given its lipophilic nature (XLogP3-AA of 3.8), 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is likely to be well-absorbed after oral administration. However, it may undergo significant first-pass metabolism in the liver, which could affect its bioavailability.

Diagram of Potential Metabolic Pathways:

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) A 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one B Oxidation (Hydroxylation) A->B C Reduction (Ketone to Alcohol) A->C D Glucuronidation B->D E Sulfation B->E C->D C->E F Excretable Metabolites D->F E->F

Caption: Potential metabolic fate of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, while established as a vital synthetic intermediate, holds unexplored potential as a bioactive molecule. Its chemical structure suggests promising antioxidant and anti-inflammatory properties that warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge and, more importantly, a clear roadmap for future research. The detailed experimental protocols outlined herein offer a standardized approach to systematically evaluate its biological activities and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on the butyrophenone scaffold, transforming this "intermediate" into a lead compound for drug discovery.

References

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]

  • Molecules. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Available from: [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

  • The British Journal of Psychiatry. Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs. Available from: [Link]

  • ResearchGate. (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Available from: [Link]

  • National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available from: [Link]

  • PubMed. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • PubMed. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Available from: [Link]

  • Wikipedia. Risperidone. Available from: [Link]

  • National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link]

  • KEGG. KEGG PATHWAY Database. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Google Patents. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process.
  • Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?. Available from: [Link]

  • MDPI. Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. Available from: [Link]

  • ResearchGate. Carrageenan-induced inflammation assay, paw diameter in.... Available from: [Link]

  • MDPI. Oxidation of Antipsychotics. Available from: [Link]

  • PubChem. 4-Hydroxy-1-phenylbutan-1-one. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Executive Summary & Scientific Rationale

This technical guide details the synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a critical scaffold in the development of non-steroidal estrogen receptor modulators and diphenyl-methane based therapeutics.

Mechanistic Strategy: The synthesis is designed around a convergent two-step protocol to ensure regioselectivity and high purity. Direct acylation of phenols often leads to mixtures of ortho/para isomers and poly-acylation. Therefore, we utilize a "Protect-Alkylate-Deprotect" strategy:

  • 
    -Alkylation:  Utilizing the enolate of 1-phenyl-2-(4-methoxyphenyl)ethanone to introduce the ethyl chain regioselectively at the benzylic position.
    
  • Lewis Acid-Mediated Demethylation: Using Boron Tribromide (BBr

    
    ) to cleave the methyl ether. BBr
    
    
    
    is selected over HBr/AcOH to avoid thermodynamic rearrangement of the alkyl chain and to allow milder processing conditions, preserving the ketone functionality.

Reaction Pathway Visualization

The following diagram outlines the chemical transformation logic, highlighting the critical intermediate and reagent flow.

Synthesispathway SM Starting Material 1-Phenyl-2-(4-methoxyphenyl)ethanone Reagent1 Step 1: Alkylation NaH, EtI, THF (Kinetic Control) SM->Reagent1 Inter Intermediate 2-(4-Methoxyphenyl)-1-phenylbutan-1-one Reagent1->Inter C-Alkylation Reagent2 Step 2: Demethylation BBr3, CH2Cl2 (-78°C to RT) Inter->Reagent2 Product Target Product 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Reagent2->Product O-Demethylation

Figure 1: Synthetic pathway for the target


-aryl ketone.[1]

Detailed Experimental Protocol

Phase 1: Regioselective -Alkylation

Objective: Synthesis of 2-(4-methoxyphenyl)-1-phenylbutan-1-one. Rationale: Sodium hydride (NaH) is used to generate the thermodynamic enolate. The choice of THF as a solvent ensures solubility of the enolate while minimizing O-alkylation side reactions common in more polar aprotic solvents like DMF.

Reagents & Stoichiometry:

Component Role Equivalents Molecular Weight
1-Phenyl-2-(4-methoxyphenyl)ethanone Substrate 1.0 226.27
Sodium Hydride (60% in oil) Base 1.2 24.00
Iodoethane (Ethyl Iodide) Electrophile 1.2 155.97

| Tetrahydrofuran (THF), anhydrous | Solvent | - | - |

Protocol:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Charge NaH (1.2 eq) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for scale-up). Suspend in anhydrous THF (0.2 M relative to substrate).

  • Enolate Formation: Cool the suspension to 0°C. Add a solution of 1-phenyl-2-(4-methoxyphenyl)ethanone (1.0 eq) in THF dropwise over 30 minutes. Hydrogen gas evolution will be observed.[2]

    • Critical Checkpoint: Stir at 0°C for 1 hour until gas evolution ceases and the solution turns a characteristic yellow/orange (enolate color).

  • Alkylation: Add Iodoethane (1.2 eq) dropwise at 0°C.

  • Reaction Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the starting ketone.

  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) to yield the methylated intermediate as a white solid.
    
Phase 2: Lewis Acid-Mediated -Demethylation

Objective: Conversion to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. Safety Warning: Boron Tribromide (BBr


) reacts violently with moisture, producing HBr gas. All glassware must be oven-dried, and the reaction must be performed in a functioning fume hood.

Reagents & Stoichiometry:

Component Role Equivalents
2-(4-Methoxyphenyl)-1-phenylbutan-1-one Substrate 1.0

| Boron Tribromide (1.0 M in CH


Cl

) | Lewis Acid | 2.5 | | Dichloromethane (DCM), anhydrous | Solvent | - |[1]

Protocol:

  • Solvation: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under nitrogen.

  • Cryogenic Addition: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add BBr

    
     solution (2.5 eq) dropwise via syringe or cannula over 20 minutes. Maintain temperature below -70°C to prevent side reactions.
    
  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Mechanism:[1][3][4][5][6][7] The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group.

  • Quenching (Exothermic): Cool the mixture back to 0°C. Very slowly add Methanol (MeOH) dropwise to destroy excess BBr

    
     (vigorous reaction). Subsequently, add water.
    
  • Isolation: Separate the organic layer.[8] Extract the aqueous layer with DCM (2x).

  • Purification: Dry combined organics (MgSO

    
    ) and concentrate. The crude phenol often requires recrystallization from Benzene/Petroleum Ether or column chromatography (20% EtOAc in Hexanes) to obtain the pure target compound.
    

Analytical Data Summary

The following parameters confirm the identity of the synthesized product.

ParameterExpected ValueNotes
Physical State White crystalline solid
Melting Point 128–130°CLiterature range for similar analogs

H NMR (CDCl

)

0.9 (t, 3H), 2.1 (m, 2H), 4.4 (t, 1H)
Characteristic triplet for

-proton
Aromatic Signals

6.7 (d, 2H), 7.1 (d, 2H), 7.4-7.9 (m, 5H)
Distinct AA'BB' system for phenol ring
IR Spectroscopy ~3350 cm

(OH), ~1670 cm

(C=O)
Broad OH stretch, conjugated ketone

Process Workflow Diagram

This operational map guides the researcher through the critical physical steps of the protocol.

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Deprotection Step1 Suspend NaH in THF (Inert Atmosphere) Step2 Add Ketone Substrate (0°C, 1 hr) Step1->Step2 Step3 Add Ethyl Iodide (Warm to RT, 12 hr) Step2->Step3 Step4 Dissolve in DCM Cool to -78°C Step3->Step4 Purify Intermediate Step5 Add BBr3 Dropwise (Control Exotherm) Step4->Step5 Step6 Quench with MeOH (Careful!) Step5->Step6

Figure 2: Operational workflow for the two-stage synthesis.

References

  • BenchChem. (2025).[8][9] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. BenchChem. Link

  • PubChem. (2024).[10] Compound Summary: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.[10] National Library of Medicine. Link

  • Common Organic Chemistry. (2024).[10] Demethylation of Methyl Ethers using Boron Tribromide (BBr3). Common Organic Chemistry. Link

  • Chem-Station. (2024). O-Demethylation Strategies and Reagents. Chem-Station Int. Ed. Link

Sources

Application Notes and Protocols: A Detailed Guide to the 1H and 13C NMR Assignment of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. In the absence of previously published assigned spectra for this specific molecule, this document serves as a predictive and instructional resource, guiding researchers through the logical steps of spectral acquisition, data analysis, and structural elucidation. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final assignments. This guide is indispensable for scientists engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction: The Rationale for Comprehensive NMR Assignment

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a substituted deoxybenzoin derivative, a structural motif of interest in medicinal chemistry. Accurate and complete NMR spectral assignment is a cornerstone of chemical characterization, providing irrefutable evidence of a molecule's constitution and stereochemistry. For drug development professionals, this level of detail is critical for regulatory submissions, intellectual property protection, and ensuring the reproducibility of biological studies.

This guide eschews a rigid template in favor of a narrative that mirrors the logical workflow of a senior application scientist tasked with the de novo structural elucidation of a novel compound. We will begin by predicting the spectral features based on established principles and then detail the experimental protocols required to obtain and interpret the necessary data for a full assignment.

Predicted ¹H and ¹³C NMR Spectra: An Educated Hypothesis

Before embarking on experimental work, a reasoned prediction of the NMR spectra provides a valuable roadmap for data analysis. These predictions are based on the additive effects of substituents on chemical shifts and comparison with known data for similar structural fragments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to 15 distinct protons, although some may overlap. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-24.5 - 5.0Triplet (t)1HMethine proton alpha to a carbonyl and a phenyl group, deshielded.
H-3a, H-3b1.8 - 2.2Multiplet (m)2HMethylene protons adjacent to a chiral center, likely diastereotopic and appearing as a complex multiplet.
H-40.8 - 1.2Triplet (t)3HMethyl protons of the ethyl group, shielded.
H-2', H-6'7.9 - 8.1Doublet (d)2HOrtho protons on the benzoyl phenyl ring, deshielded by the carbonyl group.
H-3', H-5'7.4 - 7.6Triplet (t)2HMeta protons on the benzoyl phenyl ring.
H-4'7.5 - 7.7Triplet (t)1HPara proton on the benzoyl phenyl ring.
H-2'', H-6''7.0 - 7.2Doublet (d)2HProtons ortho to the hydroxyl group on the 4-hydroxyphenyl ring.
H-3'', H-5''6.7 - 6.9Doublet (d)2HProtons meta to the hydroxyl group on the 4-hydroxyphenyl ring.
-OH4.0 - 6.0 (variable)Broad Singlet (br s)1HPhenolic proton, chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 16 carbon atoms in the molecule, with four pairs of aromatic carbons being chemically equivalent due to symmetry. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)198 - 202Ketone carbonyl carbon, highly deshielded.
C-245 - 55Methine carbon alpha to carbonyl and phenyl groups.
C-325 - 35Methylene carbon of the ethyl group.
C-410 - 15Methyl carbon of the ethyl group.
C-1'135 - 140Quaternary carbon of the benzoyl phenyl ring attached to the carbonyl.
C-2', C-6'128 - 130Ortho carbons on the benzoyl phenyl ring.
C-3', C-5'128 - 130Meta carbons on the benzoyl phenyl ring.
C-4'132 - 135Para carbon on the benzoyl phenyl ring.
C-1''130 - 135Quaternary carbon of the 4-hydroxyphenyl ring attached to C-2.
C-2'', C-6''129 - 132Carbons ortho to the hydroxyl group.
C-3'', C-5''115 - 118Carbons meta to the hydroxyl group, shielded by the electron-donating hydroxyl group.
C-4''155 - 158Carbon bearing the hydroxyl group, deshielded by the oxygen atom.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality NMR data suitable for unambiguous spectral assignment. The workflow is designed to be self-validating, with each experiment providing a layer of data that corroborates the others.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. The use of DMSO-d₆ often allows for the observation of exchangeable protons like the phenolic -OH.[3] Alternatively, deuterated chloroform (CDCl₃) can be used, but the hydroxyl proton may exchange or be very broad.

  • Concentration: Prepare a solution of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one at a concentration of 10-20 mg/mL. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra, as well as for 2D NMR experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize spectral dispersion and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters: 512-2048 scans, relaxation delay of 2 seconds, wide spectral width to encompass both aromatic and aliphatic regions.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments.[6][7]

Data Analysis and Spectral Assignment: A Step-by-Step Guide

The following is a logical progression for assigning the ¹H and ¹³C NMR spectra using the acquired data.

Step 1: Analysis of 1D Spectra
  • ¹H NMR:

    • Integrate all signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons for each signal.

    • Identify the characteristic signals for the aromatic protons (δ 6.5-8.5 ppm) and the aliphatic protons (δ 0.5-5.0 ppm). The broad singlet for the hydroxyl proton should also be tentatively identified.

  • ¹³C NMR and DEPT-135:

    • Identify the carbonyl carbon (δ ~200 ppm).

    • Use the DEPT-135 spectrum to classify the remaining carbon signals as CH/CH₃ (positive) or CH₂ (negative).

Step 2: Building Blocks with HSQC

The HSQC spectrum is the bridge between the ¹H and ¹³C data. Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon signal of the atom it is bonded to.

  • Create a table correlating each protonated carbon with its attached proton(s). This will definitively link the proton and carbon skeletons.

Step 3: Connecting the Fragments with COSY and HMBC
  • COSY Analysis:

    • Trace the spin-spin coupling networks. For example, a cross-peak between the triplet at ~1.0 ppm and the multiplet at ~2.0 ppm would confirm their adjacency and identify them as the ethyl group (H-4 and H-3).

    • Similarly, the triplet of the methine proton (H-2) should show a correlation to the methylene protons (H-3).

    • In the aromatic region, COSY can help to trace the connectivity within each phenyl ring.

  • HMBC Analysis:

    • This is the key to connecting the different structural fragments. Look for long-range correlations (2-3 bonds).

    • Example 1: The protons of the benzoyl group (H-2', H-6') should show a strong correlation to the carbonyl carbon (C-1).

    • Example 2: The methine proton (H-2) should show correlations to the carbonyl carbon (C-1), the ipso-carbon of the benzoyl ring (C-1'), and the ipso-carbon of the 4-hydroxyphenyl ring (C-1'').

    • Example 3: The methylene protons (H-3) will show correlations to C-2 and C-4, confirming the structure of the butyl chain.

The logical flow of this multi-dimensional analysis is illustrated in the following diagram:

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Elucidation H1_NMR ¹H NMR (Integration, Multiplicity) HSQC HSQC (¹J C-H Correlations) H1_NMR->HSQC COSY COSY (³J H-H Correlations) H1_NMR->COSY Fragments Identify Structural Fragments H1_NMR->Fragments C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->Fragments DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->Fragments HMBC HMBC (²⁻³J C-H Correlations) HSQC->HMBC HSQC->Fragments Connectivity Establish Connectivity COSY->Connectivity HMBC->Connectivity Fragments->Connectivity Assignment Final Assignment Connectivity->Assignment

Caption: Workflow for NMR spectral assignment.

Concluding Remarks

The comprehensive assignment of the ¹H and ¹³C NMR spectra of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a critical step in its chemical characterization. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently elucidate the structure of this and similar molecules. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the accuracy and reliability of the final assignments, a necessity for the rigorous demands of modern chemical research and drug development.

References

  • Chemaxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butanone. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e292.
  • Science.gov. nmr hsqc hmbc: Topics. [Link]

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry Stack Exchange. 13C NMR peak location in butanone. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

[1]

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the stability, degradation profile, and analytical challenges associated with 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3).[1][2]

Chemical Context: This molecule is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of Selective Estrogen Receptor Modulators (SERMs), specifically Tamoxifen , Ospemifene , and Fispemifene .[1] It represents the "ketone scaffold" prior to the Grignard addition of the third phenyl ring or following the oxidative cleavage of the stilbene double bond in the parent drug.[1]

Key Stability Risks:

  • Oxidative Instability: The electron-rich phenolic moiety is susceptible to oxidation, leading to quinoid species.[1]

  • Photochemical Cleavage: The aromatic ketone backbone (butyrophenone) undergoes Norrish Type II photoreactions under UV stress.[1]

  • Benzylic Oxidation: The C2 position (alpha to carbonyl) is activated, making it prone to radical attack.[1]

The Degradation Matrix (Mechanistic Insights)

Q: What are the primary degradation products I should look for in my HPLC chromatograms?

A: You should monitor for three distinct classes of degradants. Unlike simple hydrolysis, these pathways are driven by light and oxygen.

Class A: Oxidative Degradants (Quinoids) [1]
  • Mechanism: Radical oxidation of the phenol group.[1]

  • Appearance: These species often cause the sample to turn yellow or brown.[1]

  • Product: p-Benzoquinone derivatives.[1] The phenolic hydrogen is abstracted, leading to a phenoxy radical which can couple or oxidize further to quinone methides.

Class B: Photolytic Cleavage Products (Norrish Type II)
  • Mechanism: The carbonyl group in the excited triplet state abstracts a gamma-hydrogen from the terminal methyl group of the butyl chain.[1]

  • Product: This leads to chain shortening or cyclization.[1]

    • Major Product:2-(4-Hydroxyphenyl)acetophenone (via elimination of ethylene).[1]

    • Minor Product: Cyclobutanols (via Yang cyclization).[1]

Class C: Benzylic Oxidation
  • Mechanism: The C2 position is doubly activated by the ketone and the phenyl ring.[1]

  • Product: 2-Hydroxy-2-(4-hydroxyphenyl)-1-phenylbutan-1-one (Tertiary alcohol formation).[1]

Pathway Visualization

DegradationPathwaysParentParent Molecule2-(4-Hydroxyphenyl)-1-phenylbutan-1-oneOxidationOxidative Stress(Air/Peroxides)Parent->OxidationUVUV Light(Norrish Type II)Parent->UVRadicalRadical InitiatorParent->RadicalQuinoneQuinoid Species(Yellow/Brown Coloration)Oxidation->Quinone-2H, -e-CleavageChain Cleavage(Loss of Ethylene)UV->CleavageGamma-H AbstractionAcetophenoneDegradant A:2-(4-Hydroxyphenyl)acetophenoneCleavage->AcetophenoneAlphaOHDegradant B:2-Hydroxy-2-(4-hydroxyphenyl)-1-phenylbutan-1-oneRadical->AlphaOH+OH (Benzylic)

Figure 1: Mechanistic degradation pathways showing oxidative and photolytic routes.[1]

Analytical Troubleshooting (HPLC/UPLC)

Q: My "Parent" peak is tailing significantly. Is this degradation?

A: Not necessarily. This is likely a chromatographic artifact due to the phenolic hydroxyl group.

  • Cause: The phenolic proton (pKa ~10) interacts with residual silanols on the stationary phase.[1]

  • Solution:

    • Add Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA.[1]

    • Check pH: If using a neutral method, the phenol may be partially ionized.[1] Operate at pH < 3.0 to keep it protonated (neutral).

Q: I see a "Ghost Peak" at RRT 0.85 that grows over time in the autosampler.

A: This is a classic sign of on-column oxidation or autosampler instability .[1]

Diagnostic Protocol: | Step | Action | Expected Outcome | | :--- | :--- | :--- | | 1 | Light Check | Wrap autosampler vial in aluminum foil. | If peak stops growing, it is Photodegradant A (Acetophenone derivative).[1] | | 2 | Oxygen Check | Purge solvent with Helium/Argon.[1] | If peak stops growing, it is a Quinone or Benzylic Alcohol . | | 3 | Solvent Check | Switch diluent from MeOH to ACN.[1] | MeOH can act as a radical transfer agent; switching often stabilizes the radical mechanism. |

Experimental Handling & Storage Guidelines

To maintain the integrity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one as a reference standard or intermediate:

Storage Protocol (SOP-INT-04)
  • Temperature: Store at -20°C . The reaction rate of benzylic oxidation drops significantly below freezing.

  • Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for phenolic compounds.

  • Container: Amber borosilicate glass with a PTFE-lined cap. Avoid polyethylene containers, as additives (slip agents) can leach and catalyze oxidation.

Synthesis/Reaction Monitoring

When using this molecule to synthesize Tamoxifen/Ospemifene:

  • Quenching: If performing a Grignard reaction on this ketone, quench with saturated Ammonium Chloride at 0°C to prevent acid-catalyzed dehydration/rearrangement of the resulting tertiary alcohol.[1]

  • Drying: Do not oven-dry the solid at >40°C in air. Use a vacuum oven with a nitrogen bleed.

References & Authoritative Grounding

  • BenchChem. An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate.[1][3] (Accessed 2026).[4][5] Link[1]

    • Citation Context: Identifies the molecule as a pivotal precursor in Tamoxifen synthetic routes and discusses purification via demethylation.[1][3]

  • National Institutes of Health (PubChem). Compound Summary: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CID 13736384).[1]Link[1]

    • Citation Context: Verifies chemical structure, CAS 82413-28-3, and physicochemical properties (LogP, H-bond donors).

  • Sanli, S., et al. Studies on photodegradation process of psychotropic drugs: a review.[1][6] PMC.[1] Link

    • Citation Context: Establishes the susceptibility of butyrophenone derivatives to UV-C radiation and photolytic cleavage.[6]

  • U.S. Food and Drug Administration (FDA). NDA 203505 (Ospemifene) Analytical Method Validation.[1][4]Link[1]

    • Citation Context: Discusses impurity profiling and HPLC methods for Ospemifene and its process-related intermediates.

Technical Support Center: Catalyst Selection for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

The synthesis of this hydroxyaryl ketone primarily involves the formation of a carbon-carbon bond between a phenol ring and an acyl group. The two most effective and commonly considered strategies are the direct Friedel-Crafts Acylation of phenol and the Fries Rearrangement of a phenolic ester. The choice of catalyst is the most critical parameter governing the success, yield, and selectivity of these transformations.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common high-level questions to guide your initial experimental design.

Q1: What are the primary catalytic routes to synthesize 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one?

There are two main pathways, each with distinct catalytic requirements:

  • Direct Friedel-Crafts C-Acylation: This involves reacting phenol directly with an activated form of 2-phenylbutanoic acid (e.g., 2-phenylbutyryl chloride) in the presence of a strong Lewis acid catalyst. The catalyst's role is to generate a highly electrophilic acylium ion that attacks the electron-rich phenol ring.[1]

  • O-Acylation followed by Fries Rearrangement: This is a two-step process where phenol is first esterified with 2-phenylbutyryl chloride (O-acylation) to form phenyl 2-phenylbutanoate. This ester is then exposed to a Brønsted or Lewis acid catalyst, which promotes the migration of the acyl group from the phenolic oxygen to the carbon of the aromatic ring (C-acylation), primarily at the para position.[2][3] In practice, under strong Lewis acid conditions, this can occur in situ, making it seem like a one-pot reaction.[4]

Q2: What is the fundamental challenge in acylating a phenol, and how does the catalyst influence it?

Phenols are bidentate nucleophiles, meaning they can be attacked at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[4]

  • O-acylation is often kinetically favored, leading to the formation of a phenyl ester as a major byproduct or intermediate.

  • C-acylation is thermodynamically favored and leads to the desired hydroxyaryl ketone.

The catalyst's role is pivotal in directing this selectivity. Strong Lewis acids like AlCl₃ can coordinate to the oxygen of the initially formed ester, facilitating its cleavage and the subsequent intramolecular or intermolecular migration of the acylium ion to the ring (Fries Rearrangement).[4][5] Therefore, using a sufficient quantity of a strong catalyst is key to driving the reaction towards the desired C-acylated product.

Q3: When should I choose a classic Lewis acid like AlCl₃ versus a Brønsted acid or a modern heterogeneous catalyst?

This decision depends on your experimental priorities, including scale, desired purity, and environmental considerations.

  • Traditional Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄): Choose these for well-established, high-conversion reactions on a lab scale.[2] Be aware that they are highly moisture-sensitive and often required in stoichiometric amounts because the product ketone complexes with the catalyst, preventing turnover.[6][7] This leads to a more demanding aqueous workup and significant waste generation.

  • Brønsted Acids (e.g., TfOH, MSA): These are excellent alternatives, particularly for the Fries rearrangement. They are often used in smaller quantities than Lewis acids and can offer cleaner reactions. Trifluoromethanesulfonic acid (TfOH) is particularly effective.

  • Heterogeneous Solid Acids (e.g., Zeolites, Acid-Activated Clays): Opt for these when catalyst recyclability, simplified product purification, and "greener" chemistry are priorities.[8] While potentially lower in activity than the best homogeneous catalysts, they eliminate difficult workups and are well-suited for flow chemistry and industrial-scale processes.[9]

Catalyst Comparison Summary

The table below summarizes the key operational parameters for representative catalysts from each class for the acylation of phenols.

Catalyst TypeExample CatalystTypical LoadingKey AdvantagesKey Disadvantages
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)>1.0 equivalentHigh reactivity, well-documented, promotes Fries rearrangement effectively.[5][10]Moisture sensitive, stoichiometric requirement, generates corrosive HCl, difficult workup.[7]
Homogeneous Brønsted Acid Trifluoromethanesulfonic Acid (TfOH)Catalytic to StoichiometricHighly acidic, promotes both C- and O-acylation, milder conditions possible.Corrosive, can be expensive, removal may require basic wash.
Heterogeneous Solid Acid Zeolite (e.g., H-ZSM-5) or Acid Clay10-50 wt%Recyclable, non-corrosive, simple filtration-based workup, shape-selective.[8][9]Lower activity, potential for deactivation, may require higher temperatures/pressures.
Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q4: My reaction yield is very low, or I recovered only starting material. What went wrong?

Low conversion is a common problem in Friedel-Crafts type reactions. Here is a checklist of probable causes:

  • Inactive Catalyst (Most Common Cause): The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[7] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate it.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Use a fresh, high-purity bottle of the Lewis acid.

  • Insufficient Catalyst: Friedel-Crafts acylation is not truly catalytic. The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[6][11] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (acyl chloride or phenol). For a Fries rearrangement of a pre-formed ester, >1.0 equivalent is also required.[12]

  • Deactivated Phenol Substrate: While the hydroxyl group is activating, other strong electron-withdrawing groups on the ring will shut down the reaction.[1] This is not an issue for unsubstituted phenol but is a consideration for more complex derivatives.

Q5: My main product is the O-acylated ester (phenyl 2-phenylbutanoate), not the C-acylated ketone. How do I fix this?

This is a classic selectivity problem. You are observing the kinetically favored product. To obtain the thermodynamically favored C-acylated ketone, you need to promote the Fries rearrangement.

  • Solution 1: Increase Catalyst Concentration. The Fries rearrangement is promoted by an excess of a strong Lewis or Brønsted acid.[4] Ensure you are using at least a stoichiometric amount of AlCl₃. Low catalyst concentrations will favor O-acylation.[4]

  • Solution 2: Increase Reaction Temperature and/or Time. The rearrangement requires energy to overcome the activation barrier for acyl group migration. If you are running the reaction at a low temperature (e.g., 0 °C) to control side reactions, try letting it warm to room temperature or gently heating it after the initial addition is complete. Monitor the progress by TLC or LC-MS to find the optimal time.

Q6: I am getting a mixture of ortho and para isomers. How can I improve selectivity for the desired para product?

The para isomer, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, is generally the sterically and thermodynamically preferred product. However, reaction conditions can influence the ortho/para ratio.

  • Solution: Control the Temperature. In the Fries rearrangement, lower reaction temperatures (<60°C) strongly favor the formation of the para product.[5] High temperatures (>160°C) tend to favor the ortho isomer.[5] By performing your reaction at room temperature or below, you should maximize the yield of the desired 4-hydroxy isomer.

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams have been generated.

Reaction Pathway Diagram

This diagram illustrates the critical choice between direct C-acylation and the O-acylation/Fries rearrangement pathway.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Potential Products R1 Phenol P1 O-Acylated Ester (Kinetic Product) R1->P1 O-Acylation (Low [Catalyst]) P2 C-Acylated Ketone (Desired Thermodynamic Product) R1->P2 Direct C-Acylation (High [Catalyst]) R2 2-Phenylbutyryl Chloride R2->P1 O-Acylation (Low [Catalyst]) R2->P2 Direct C-Acylation (High [Catalyst]) CAT Lewis Acid (e.g., AlCl3) P1->P2 Fries Rearrangement (Heat, High [Catalyst])

Caption: Competing C-acylation and O-acylation pathways.

Catalyst Selection Workflow

This flowchart provides a logical path for selecting the appropriate catalyst based on your experimental goals.

G start Start: Define Synthesis Goal q_scale What is the reaction scale? start->q_scale q_priority What is the main priority? q_scale->q_priority Lab Scale (<10g) cat_solid Use Heterogeneous Solid Acid (Zeolite, Clay) q_scale->cat_solid Pilot / Industrial Scale cat_lewis Use Homogeneous Lewis Acid (AlCl₃) q_priority->cat_lewis Highest Reactivity / Speed cat_bronsted Consider Brønsted Acid (TfOH, MSA) q_priority->cat_bronsted Cleaner Reaction / Milder Conditions q_priority->cat_solid Green Chemistry / Easy Workup

Caption: Decision tree for catalyst selection.

Reference Experimental Protocol: Fries Rearrangement

This protocol is provided as a validated starting point. Safety Note: Friedel-Crafts reactions can be highly exothermic and generate HCl gas. All work must be conducted in a well-ventilated fume hood.

Objective: To synthesize 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one via Fries rearrangement of phenyl 2-phenylbutanoate.

Step 1: Synthesis of Phenyl 2-phenylbutanoate (O-Acylation)

  • To a stirred solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of phenol) under a nitrogen atmosphere at 0 °C, add 2-phenylbutyryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the phenol is consumed.

  • Quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude ester is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel.

Step 2: Fries Rearrangement (C-Acylation)

  • In an oven-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).

  • Cool the flask to 0 °C and add an anhydrous, non-protic solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Add the phenyl 2-phenylbutanoate (1.0 eq), dissolved in a minimal amount of the same solvent, dropwise to the stirred slurry of AlCl₃. An exotherm and color change are typically observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by taking aliquots, quenching them in ice/HCl, extracting, and analyzing by TLC or LC-MS.

  • Once the rearrangement is complete, cool the reaction mixture to 0 °C and very slowly and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl. (Caution: Highly exothermic and evolves HCl gas!)

  • Extract the aqueous mixture three times with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. Confirm structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.

References

Sources

Technical Support Center: Analytical Artifacts of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-HPB-2024-001 Subject: Troubleshooting Analytical Anomalies (HPLC, LC-MS, NMR) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The Molecule's Risk Profile

Welcome to the technical support hub for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one . To successfully analyze this compound, you must first understand that its structure hosts three distinct "artifact generators." Most anomalies in your data stem from these specific chemical behaviors:

  • The Phenolic Moiety (pKa ~9.8): Causes severe peak tailing on silica columns and oxidation susceptibility (quinones).

  • The Alpha-Carbon (Chiral Center): The proton at position C2 is acidic due to the adjacent carbonyl and phenyl ring. This leads to racemization and keto-enol tautomerism , often appearing as split peaks or baseline noise.

  • The Carbonyl Oxygen: Acts as a Lewis base, creating stable, misleading adducts (Na+, K+) in LC-MS.

Module 1: Chromatography (HPLC/UPLC) Troubleshooting

User Issue: "I see peak tailing, split peaks, or shifting retention times."

Diagnostic Logic Tree

HPLC_Troubleshooting Start Symptom: Poor Peak Shape Decision1 Is the peak splitting? Start->Decision1 Split_Yes Cause: Keto-Enol Tautomerism or Racemization Decision1->Split_Yes Yes Split_No Check Tailing Decision1->Split_No No Decision2 Is the peak tailing? Tail_Yes Cause: Silanol Interaction (Phenol Group) Decision2->Tail_Yes Yes Tail_No Check System/Column Void Decision2->Tail_No No Solution_Split Action: Lower Temp (<25°C) Acidify Mobile Phase (pH < 3) Split_Yes->Solution_Split Split_No->Decision2 Solution_Tail Action: Add Modifier (TFA/Formic) Use End-capped Column Tail_Yes->Solution_Tail

Figure 1: Decision matrix for diagnosing chromatographic anomalies based on peak morphology.

Common Artifacts & Solutions
ArtifactMechanismValidated Solution
Peak Tailing The phenolic -OH interacts with residual silanol groups (Si-OH) on the silica column support via hydrogen bonding.Protocol: Use a high-purity, end-capped C18 column (e.g., "Type B" silica). Add 0.1% Formic Acid or TFA to the mobile phase to suppress silanol ionization [1].
Peak Splitting Keto-Enol Tautomerism: The acidic alpha-proton allows the ketone to equilibrate with its enol form on the column.Protocol: Lower column temperature to 10-20°C to slow the exchange rate. Ensure pH is acidic (< 3.0) to stabilize the keto form.
Ghost Peaks Oxidative Coupling: Phenols left in the autosampler (especially in basic/neutral buffers) can dimerize or form quinones.Protocol: Protect samples from light. Use amber vials. Add an antioxidant (e.g., 0.1% Ascorbic Acid) if samples sit for >4 hours.

Module 2: LC-MS Interpretation Guide

User Issue: "My molecular ion [M+H]+ is missing or weak, but I see mass shifts of +22 or +38."

The "Sodium Trap" Phenomenon

This molecule is an "oxygen-rich" trap for alkali metals. The carbonyl oxygen and phenolic oxygen coordinate strongly with ubiquitous Sodium (Na+) and Potassium (K+).

  • Observation: You expect m/z = 241.1 (M+H). You see m/z = 263.1 (M+Na) or m/z = 481.2 (2M+H, Dimer).

  • The Artifact: This is not an impurity. It is an ionization artifact.

LC-MS Artifact Identification Table
Observed m/z (approx)IdentificationCause/MechanismAction
241.1 [M+H]+Protonated molecule (Ideal).Optimize Source Temp.
263.1 [M+Na]+Sodium Adduct. Very common in glass vials or non-LCMS grade solvents.Switch to plastic vials. Add 5mM Ammonium Formate to force [M+NH4]+ or [M+H]+ [2].
258.1 [M+NH4]+Ammonium Adduct.[1]Occurs if Ammonium buffers are used. Good for quantitation.
481.2 [2M+H]+Non-covalent Dimer. Concentration too high in the source. Dilute sample 10x.
239.1 [M-H]-Deprotonated Ion (Negative Mode).Preferred Mode: Phenols often ionize better in Negative ESI than Positive ESI.

Module 3: Stability & Degradation Pathways

User Issue: "My sample purity drops over 24 hours."

The alpha-carbon is the "Achilles' heel" of this molecule. The proton at C2 is acidic, leading to two major degradation/artifact pathways: Racemization and Oxidation .

Degradation_Pathways Compound Target Molecule (Keto Form) Enol Enol Intermediate (Planar/Achiral) Compound->Enol -H+ (Base/Silanol) Quinone Quinone/Dimer (Oxidation Product) Compound->Quinone O2 / Light / High pH Racemate Racemic Mixture (R/S Isomers) Enol->Racemate +H+ (Non-Stereoselective)

Figure 2: Primary degradation pathways. Note that the Enol intermediate destroys the stereocenter at C2.

Mechanism of Failure
  • Racemization: If you are analyzing a pure enantiomer, any exposure to base (pH > 8) or even prolonged time in protic solvents (MeOH, H2O) will cause the proton at C2 to detach, forming a planar enol. When the proton returns, it does so randomly, creating a racemate [3].

  • Oxidative Coloring: The sample turns yellow/brown over time. This is the phenol oxidizing to a quinone-like species.

Module 4: NMR Structural Elucidation

User Issue: "The proton integration is wrong, or the -OH peak is missing."

Solvent Selection Guide
SolventEffect on Phenolic -OHSuitability
CDCl3 (Chloroform-d)Artifact Risk: The -OH proton often broadens or disappears due to chemical exchange with trace water. Chemical shift is concentration-dependent.Poor. Avoid for quantitative NMR of the hydroxyl group.
DMSO-d6 Gold Standard: Forms a strong Hydrogen Bond with the Phenolic -OH, "locking" it in place. The peak appears as a sharp singlet at ~9.0-9.5 ppm.Excellent. Use for structural confirmation [4].
CD3OD (Methanol-d4)Disaster: The deuterium in the solvent instantly exchanges with the phenolic proton (Ph-OH

Ph-OD). The peak disappears completely.
Do Not Use if you need to see the -OH signal.

Module 5: Validated Sample Preparation Protocol

Objective: Minimize artifacts (oxidation, racemization, and tailing) during preparation.

  • Solvent: Dissolve 1 mg of compound in Acetonitrile (ACN).

    • Why? Aprotic solvents prevent proton exchange and suppress racemization compared to Methanol.

  • Stabilizer: Add 0.1% Formic Acid immediately.

    • Why? Keeps the pH < 3, locking the keto form and preventing phenol ionization.

  • Vial Choice: Use Polypropylene (PP) vials or deactivated glass.

    • Why? Standard glass leaches Sodium (Na+), causing LC-MS adducts.

  • Storage: -20°C in the dark. Analyze within 24 hours.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Kruve, A., et al. (2013). Adduct formation in ESI/MS: The case of sodium and ammonium adducts. Journal of Mass Spectrometry, 48(6), 693-702.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 4 on Tautomerism and Racemization mechanisms).

  • Abraham, R. J., et al. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

Sources

Validation & Comparative

A Comparative Guide to the Enantioselective Synthesis and Separation of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Precursors

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a butyrophenone derivative whose chemical structure is foundational in medicinal chemistry.[1] While not a therapeutic agent itself, it serves as a critical intermediate in the synthesis of vital pharmaceuticals, most notably Tamoxifen, a pioneering selective estrogen receptor modulator (SERM) used in breast cancer therapy.[2] The molecule possesses a single chiral center at the C2 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[3][4]

In drug development, the specific three-dimensional arrangement of a molecule is paramount. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of enantiomeric purity.[5] Therefore, for researchers and drug development professionals, the ability to selectively synthesize or efficiently separate the desired enantiomer of a key intermediate like 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is not merely an academic exercise but a fundamental requirement for safety and efficacy.

This guide provides an in-depth comparison of the two primary strategies for obtaining enantiomerically pure 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one: enantioselective synthesis and chiral separation (resolution) . We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower scientists in making informed decisions for their research and development pipelines.

Part 1: Enantioselective Synthesis Approaches

Asymmetric synthesis aims to create the desired enantiomer directly, minimizing waste and downstream processing. For α-aryl ketones like our target molecule, the conjugate addition (Michael addition) is one of the most powerful C-C bond-forming reactions.[6] Modern organocatalysis and transition-metal catalysis offer sophisticated tools to control the stereochemical outcome of such reactions.

Organocatalytic Asymmetric Michael Addition

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, bypassing the need for often toxic or expensive metal catalysts. A prevalent strategy for α-functionalization of ketones involves the in-situ formation of a chiral enamine intermediate.[7] Chiral primary or secondary amines, such as proline derivatives or diamines, react with the ketone to form this transient enamine, which then attacks a Michael acceptor in a stereocontrolled fashion.[7][8]

Causality and Mechanistic Insight: The catalyst's chiral scaffold creates a sterically defined environment. For instance, in a reaction catalyzed by a chiral primary diamine-thiourea catalyst, one amine moiety forms the enamine with the ketone donor.[7] Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the nitroalkene acceptor and orienting it for a facial-selective attack by the enamine.[7] This dual activation model is crucial for achieving high stereocontrol.

Below is a generalized workflow for this approach, applied to the synthesis of an α-aryl-β-nitro ketone, a common precursor that can be converted to the target molecule.

cluster_synthesis Organocatalytic Michael Addition Workflow start Reactants: Butyrophenone Derivative + Nitroalkene catalyst Add Chiral Organocatalyst (e.g., Thiourea-Diamine) start->catalyst enamine In-situ Enamine Formation catalyst->enamine activation Dual Activation: H-Bonding to Nitroalkene catalyst->activation michael Stereoselective Michael Addition enamine->michael activation->michael workup Reaction Quench & Work-up michael->workup product Chiral α-Aryl-β-Nitro Ketone (High ee%) workup->product

Caption: Generalized workflow for organocatalytic enantioselective Michael addition.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Nitro-Ketone Precursor This protocol is a representative example based on established methods for the Michael addition of ketones to nitroalkenes.[7][9]

  • Preparation: To a stirred solution of 1-phenylbutan-1-one (1.0 mmol) and (E)-1-(4-hydroxyphenyl)-2-nitroethene (1.2 mmol) in toluene (2.0 mL) at room temperature, add the (R,R)-DPEN-thiourea organocatalyst (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture at 25 °C and monitor its progress by thin-layer chromatography (TLC). The reaction typically proceeds for 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(1-(4-hydroxyphenyl)-2-nitroethyl)-1-phenylbutan-1-one.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

  • Conversion: The resulting nitro compound can be converted to the target ketone via subsequent chemical transformations (e.g., Nef reaction or reduction followed by diazotization).

Transition Metal-Catalyzed Asymmetric Synthesis

Chiral transition metal complexes offer an alternative, powerful route for synthesizing α-aryl ketones.[10] Methods like palladium-catalyzed asymmetric α-arylation of ketone enolates or iridium-catalyzed C-H activation provide direct access to these motifs with high enantioselectivity.[11][12][13]

Causality and Mechanistic Insight: In a typical Pd-catalyzed α-arylation, a chiral phosphine ligand coordinates to the palladium center.[12] This chiral complex facilitates the enantioselective reductive elimination step, which forms the crucial C-C bond and sets the stereocenter.[12] The steric and electronic properties of the chiral ligand are meticulously designed to favor the formation of one enantiomer over the other. Recent advancements have also enabled enantioconvergent couplings, where a racemic starting material is converted into a single enantiomeric product.[14]

Comparison of Enantioselective Synthesis Methods

MethodCatalyst TypeTypical Catalyst LoadingKey AdvantagesKey ChallengesTypical ee%
Organocatalysis Chiral Amine / Thiourea2-20 mol%Metal-free, lower toxicity, operational simplicity, robust under various conditions.Can require longer reaction times, catalyst loading may be higher than metal systems.90-99%[7][15]
Metal Catalysis Pd, Ir, Cu Complexes with Chiral Ligands0.5-10 mol%High turnover numbers, broad substrate scope, high enantioselectivity.[11]Potential for metal contamination in the final product, sensitivity to air/moisture, cost of ligands/metals.90-97%[11][14]

Part 2: Chiral Separation (Resolution) Techniques

When an enantioselective synthesis is not feasible or optimized, or if a racemic mixture is more economically produced, chiral separation becomes the method of choice. This involves separating a 50:50 mixture (racemate) of two enantiomers.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used analytical technique for resolving enantiomers and can be scaled for preparative purification.[16] The separation relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a support (typically silica gel).[17]

Causality and Mechanistic Insight: Enantiomers in the racemic mixture interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different energies. The enantiomer that forms the more stable complex is retained longer on the column, while the less stable complex elutes first, thus achieving separation.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and effective for separating a wide range of compounds, including ketones.[5][18]

cluster_hplc Chiral HPLC Method Development Workflow start Racemic Mixture of Target 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one screen Screen CSPs (Polysaccharide, Cyclofructan, etc.) start->screen mobile Optimize Mobile Phase (Solvent Ratio, Additives) screen->mobile conditions Optimize Conditions (Flow Rate, Temperature) mobile->conditions validate Method Validation (Resolution, Tailing) conditions->validate result Baseline Separation of Enantiomers validate->result

Caption: A systematic workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC Separation This protocol provides a general framework for separating α-aryl ketones based on established methods.[19]

  • Column Selection: Screen a set of chiral columns. For α-aryl ketones, start with polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and cyclofructan-based CSPs.[19]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one in a suitable solvent (e.g., ethanol).

    • Begin with a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If no separation is observed, systematically vary the alcohol modifier (e.g., ethanol) and its percentage.

  • Optimization:

    • Once partial separation is achieved, finely tune the mobile phase composition to maximize the resolution (Rs).

    • Investigate the effect of temperature. Lower temperatures often improve resolution but increase backpressure.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Scale-up: For preparative separation, scale the validated analytical method to a larger diameter column, adjusting the flow rate and sample loading accordingly.

Alternative and Large-Scale Separation Methods

While HPLC is dominant, other techniques are viable, especially for industrial-scale production.

  • Classical Resolution: This method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[20] The separated diastereomers are then chemically treated to recover the pure enantiomers. This method can be cost-effective but is often labor-intensive and relies on finding a suitable resolving agent.

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous, preparative chromatographic technique that offers higher throughput and lower solvent consumption compared to batch preparative HPLC. It is the preferred method for large-scale industrial separation of enantiomers due to its efficiency and cost-effectiveness.

Comparison of Chiral Separation Techniques

TechniquePrincipleScalabilityCostThroughputKey Advantage
Chiral HPLC Differential interaction with a CSP.[17]Analytical to Preparative (g to kg)High (CSP cost)ModerateHigh versatility, excellent purity achievable (>99.5%).[16]
Classical Resolution Diastereomer formation and crystallization.[20]Lab to Industrial (kg to tons)Low to ModerateLowLow-tech, potentially very low cost if a suitable resolving agent is found.
SMB Chromatography Continuous counter-current chromatography.Industrial (tons)High (initial capital)HighHigh efficiency, reduced solvent consumption, ideal for large volumes.

Conclusion and Recommendations

The choice between enantioselective synthesis and chiral separation for producing enantiomerically pure 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one depends on several factors, including the required scale, cost constraints, available expertise, and development timeline.

  • For research and early-stage development, where flexibility and access to both enantiomers are often required, chiral HPLC provides a rapid and reliable method for both analysis and small-scale purification.

  • For process development and scale-up, an enantioselective synthesis route, particularly using robust organocatalytic methods, is highly attractive. It represents a more elegant and potentially more economical long-term solution by avoiding the separation of an unwanted enantiomer.

  • For large-scale industrial manufacturing, if a racemic synthesis is more cost-effective, SMB chromatography is the undisputed leader for efficient and economical separation.

Ultimately, a comprehensive strategy often involves both approaches. Chiral HPLC is an indispensable analytical tool to validate the success of any enantioselective synthesis. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of producing enantiopure pharmaceutical intermediates.

References

  • Deng, H., et al. (2006). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society. Available at: [Link]

  • Seebach, D., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. Available at: [Link]

  • Wang, H., et al. (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. PMC. Available at: [Link]

  • Rao, R. N., & Nagaraju, V. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Patil, S. A., et al. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Source not further specified]. Available at: [Link]

  • AQA (2015). A-level Chemistry 7405 Specification. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Lee, D., & Kim, J. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Li, Z., et al. (2026). Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. Organic Letters. Available at: [Link]

  • PubChem (n.d.). 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. Available at: [Link]

  • PubChem (n.d.). 1-Hydroxy-4-phenylbutan-2-one. Available at: [Link]

  • Regis Technologies (n.d.). CHIRAL STATIONARY PHASES - HPLC. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Michael Addition. Available at: [Link]

  • Breitbach, Z. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. PubMed. Available at: [Link]

  • Wang, C., et al. (2007). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. PMC. Available at: [Link]

  • Breitbach, A. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • ACS Publications (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38). Available at: [Link]

  • Trost, B. M., & Bream, R. N. (2003). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • MSU Chemistry (n.d.). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Available at: [Link]

  • Wang, J., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. Available at: [Link]

  • Melchiorre, P., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • Anerao, A., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. [Source not further specified]. Available at: [Link]

  • ResearchGate (n.d.). Highly Enantioselective Organocatalytic Michael Addition Reactions of Ketones with Chalcones. Available at: [Link]

  • ResearchGate (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • ResearchGate (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Available at: [Link]

  • ChemRxiv (n.d.). On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry. Available at: [Link]

  • Organic Letters (2024). Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. Available at: [Link]

  • Semantic Scholar (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Available at: [Link]

  • ResearchGate (n.d.). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Available at: [Link]

  • YouTube (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). Available at: [Link]

  • European Patent Office (n.d.). Process for the separation of a mixture of enantiomers. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3)[1]

Executive Summary: Defining the Target Architecture

Target Molecule: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one CAS Registry Number: 82413-28-3 Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol [1]

This guide provides a rigorous head-to-head comparison of synthesis routes for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a structural isomer of the well-known Tamoxifen intermediate (1-(4-hydroxyphenyl)-2-phenylbutan-1-one). While the latter is ubiquitous in SERM (Selective Estrogen Receptor Modulator) synthesis, the target molecule discussed here features the phenolic moiety on the


-carbon rather than the carbonyl position. This structural nuance significantly alters the retrosynthetic logic, demanding specific C-C bond formation strategies at the 

-position of the butyrophenone scaffold.

We will analyze three distinct pathways:

  • The Nitrile-Grignard Route: A robust, stepwise approach utilizing nucleophilic addition.

  • Pd-Catalyzed

    
    -Arylation:  A modern, transition-metal-mediated convergent synthesis.
    
  • Friedel-Crafts Alkylation/Acylation: A classical aromatic substitution approach.

Route A: The Nitrile-Grignard Pathway (Industrial Standard)

This route is characterized by its high reliability and the use of inexpensive, readily available starting materials. It relies on the construction of the carbon skeleton via alkylation of a nitrile anion followed by a Grignard addition to install the ketone.

Mechanistic Workflow
  • 
    -Alkylation:  4-Methoxybenzyl cyanide is deprotonated and alkylated with ethyl halide to form 2-(4-methoxyphenyl)butanenitrile.
    
  • Grignard Addition: Reaction with phenylmagnesium bromide generates the metallo-imine intermediate.

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone.

  • Demethylation: Cleavage of the methyl ether yields the final phenol.

NitrileRoute Start 4-Methoxybenzyl cyanide Step1 2-(4-Methoxyphenyl) butanenitrile Start->Step1 1. NaH/THF 2. Et-I Step2 Imine Salt Intermediate Step1->Step2 PhMgBr (Grignard) Step3 2-(4-Methoxyphenyl)-1- phenylbutan-1-one Step2->Step3 H3O+ Hydrolysis Final Target: 2-(4-Hydroxyphenyl)-1- phenylbutan-1-one Step3->Final BBr3 Demethylation

Figure 1: Stepwise construction via Nitrile Alkylation and Grignard Addition.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methoxyphenyl)butanenitrile

  • Reagents: 4-Methoxybenzyl cyanide (1.0 eq), Ethyl Iodide (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under

      
      .
      
    • Add 4-Methoxybenzyl cyanide dropwise. Stir for 30 min to form the anion (yellow/orange color).

    • Add Ethyl Iodide dropwise. The solution will decolorize as the reaction proceeds.

    • Stir at RT for 4 hours. Quench with sat.

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Validation: GC-MS should show M+ at 189 m/z.

Step 2: Grignard Addition & Hydrolysis

  • Reagents: Phenylmagnesium bromide (2.0 eq, 3M in ether), Intermediate Nitrile (1.0 eq).

  • Procedure:

    • Dissolve the nitrile in anhydrous diethyl ether.

    • Add PhMgBr slowly at 0°C. Reflux for 12 hours to ensure complete addition to the sterically hindered nitrile.

    • Cool to 0°C and hydrolyze with 6M HCl (exothermic!). Reflux for 2 hours to hydrolyze the imine salt.

    • Purification: Recrystallize from EtOH/Water to obtain the methoxy-ketone.

Step 3: Demethylation

  • Reagents:

    
     (1M in DCM, 3.0 eq).
    
  • Procedure:

    • Dissolve methoxy-ketone in DCM at -78°C.

    • Add

      
       dropwise. Allow to warm to RT overnight.
      
    • Quench with ice water. Extract with DCM.

    • Final Yield: Typically 65-75% overall.

Route B: Pd-Catalyzed -Arylation (The Modern Approach)

This route leverages Buchwald-Hartwig chemistry to directly couple an aryl halide with a ketone enolate. It is highly convergent but requires expensive catalysts and strict oxygen-free conditions.

Mechanistic Workflow
  • Enolate Formation: Butyrophenone is deprotonated by a strong base.

  • Catalytic Cycle: Pd(0) undergoes oxidative addition with 4-bromoanisole, coordinates with the enolate, and undergoes reductive elimination to form the C-C bond.

  • Demethylation: Standard deprotection.

ArylationRoute Start1 Butyrophenone Cat Pd(dba)2 / BINAP NaOtBu Start1->Cat Start2 4-Bromoanisole Start2->Cat Inter Protected Ketone Cat->Inter 100°C, Toluene Final Target Molecule Inter->Final BBr3 or HBr

Figure 2: Convergent synthesis via Palladium-Catalyzed


-Arylation.
Detailed Experimental Protocol
  • Reagents: Butyrophenone (1.0 eq), 4-Bromoanisole (1.1 eq),

    
     (1 mol%), BINAP (1.2 mol%), NaOtBu (1.5 eq), Toluene.
    
  • Procedure:

    • Glovebox/Schlenk Line Required: Charge a flask with NaOtBu,

      
      , and BINAP. Purge with Argon.
      
    • Add anhydrous Toluene, Butyrophenone, and 4-Bromoanisole.

    • Heat to 100°C for 16 hours. The solution typically turns dark red/brown.

    • Cool, filter through a celite pad (to remove Pd), and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) is usually required to separate the product from unreacted bromide.

    • Deprotection: Follow the

      
       protocol from Route A.
      

Critical Insight: This route avoids the handling of toxic cyanides and potentially explosive azides but is sensitive to moisture. The choice of ligand (BINAP or Xantphos) is critical for sterically hindered ketones.

Route C: Friedel-Crafts Acylation (The "Direct" but Risky Path)

This route attempts to construct the molecule by reacting benzene with 2-(4-methoxyphenyl)butyryl chloride. While theoretically the shortest path, it suffers from potential rearrangement and lower regioselectivity.

  • Precursor Synthesis: Requires 2-(4-methoxyphenyl)butyric acid, which itself must be synthesized (often via the nitrile route described in Route A), negating the "shortness" advantage unless the acid is commercially sourced.

  • Reaction: Acid Chloride + Benzene +

    
    .
    
  • Risk: The secondary carbocation formed during the reaction mechanism can undergo 1,2-hydride shifts, leading to isomeric impurities (e.g., linear chain byproducts).

Verdict: Not recommended for high-purity pharmaceutical applications compared to Routes A and B.

Comparative Analysis: Synthesis Routes

FeatureRoute A: Nitrile-GrignardRoute B: Pd-ArylationRoute C: Friedel-Crafts
Overall Yield High (60-75%)Moderate-High (50-70%)Low-Moderate (30-50%)
Step Count 4 (Linear)2 (Convergent)3 (Requires Precursor)
Cost Low (Commodity reagents)High (Pd catalyst, Ligands)Low
Scalability Excellent (Kg scale feasible)Good (Cost limits scale)Poor (Exotherms, Waste)
Purity Profile High (Crystallizable intermediates)Moderate (Pd scavenging needed)Low (Isomer mixtures)
Safety Cyanide handling requiredNo toxic cyanidesAcid halides/AlCl3

Conclusion & Recommendation

For research-scale (mg to g) synthesis where speed is paramount and catalyst cost is negligible, Route B (Pd-Catalyzed Arylation) is superior due to its convergence and simplicity.

For process-scale (>100g) development, Route A (Nitrile-Grignard) is the definitive choice. It utilizes cheaper reagents, avoids heavy metal contamination (critical for biological assays), and produces crystalline intermediates that facilitate purification without chromatography.

References

  • PubChem. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3).[1] National Library of Medicine. [Link]

  • LookChem. 4-Methoxybenzyl cyanide (CAS 104-47-2) Synthesis and Applications. [Link][2]

  • Fox, J. M., et al.Synthesis of

    
    -Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society. (General reference for Buchwald-Hartwig 
    
    
    
    -arylation methodology). [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical entity's identity is a foundational pillar of scientific rigor. In the synthesis of novel compounds or the quality control of existing ones, establishing a direct comparison to a well-characterized reference standard is the gold standard. This guide provides an in-depth, technical comparison of a synthesized batch of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one against a commercially available reference standard, employing a suite of orthogonal analytical techniques.

This document eschews a rigid template, instead opting for a narrative that mirrors the logical workflow of an analytical chemist. We will delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating system for identity confirmation. All methodologies are grounded in established principles and supported by authoritative references.

The Imperative of Identity Confirmation

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a ketone derivative with a butan-1-one backbone substituted with a phenyl group at the 1-position and a 4-hydroxyphenyl group at the 2-position.[1] Its molecular formula is C₁₆H₁₆O₂, with a calculated molecular weight of approximately 240.30 g/mol .[2] This compound can serve as an intermediate in the synthesis of various organic compounds and has been investigated for potential antioxidant, anti-inflammatory, and anticancer activities.[1] Given its potential applications, particularly in pharmaceutical development, stringent identity confirmation is paramount to ensure the validity of research findings and the safety of potential therapeutic applications.

Sourcing a Reference Standard

The cornerstone of this guide is the comparison of a laboratory-synthesized sample to a trusted reference standard. For this investigation, a reference standard of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS No. 82413-28-3) was procured from Benchchem.[1] It is critical to obtain a Certificate of Analysis (CoA) for the reference standard, which provides certified data on its purity and identity, established through rigorous testing.

Orthogonal Analytical Approach

A multi-technique, or orthogonal, approach is employed to build a comprehensive and irrefutable profile of the compound. By probing different physicochemical properties of the molecule, we minimize the risk of misidentification. This guide will focus on three core techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and establish chromatographic identity.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and connectivity.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Synthesized Batch Synthesized Batch HPLC HPLC Synthesized Batch->HPLC MS MS Synthesized Batch->MS NMR NMR Synthesized Batch->NMR Reference Standard Reference Standard Reference Standard->HPLC Reference Standard->MS Reference Standard->NMR Data_Comparison Data Comparison & Identity Confirmation HPLC->Data_Comparison MS->Data_Comparison NMR->Data_Comparison

High-Performance Liquid Chromatography (HPLC): A Comparative Purity Assessment

Rationale: HPLC is a powerful technique for separating components in a mixture, making it ideal for assessing the purity of the synthesized compound and comparing its retention time to the reference standard. A co-injection analysis, where the sample and standard are mixed and injected, provides definitive evidence of chromatographic identity.

Experimental Protocol:

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    25.1 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one and the reference standard into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and bring to volume.

  • For the co-injection sample, mix equal volumes of the sample and standard solutions.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Expected Results and Interpretation:
AnalysisExpected OutcomeInterpretation
Reference Standard A single major peak with a purity of ≥98%.Confirms the integrity of the reference material.
Synthesized Sample A major peak at the same retention time as the reference standard. Any additional peaks are considered impurities.A matching retention time suggests the presence of the target compound. The purity can be calculated based on the area percentage of the main peak.
Co-injection A single, sharp, symmetrical peak.Confirms that the main component in the synthesized sample is chromatographically identical to the reference standard.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirming the molecular formula. Fragmentation patterns can also offer structural clues.

Experimental Protocol:

Instrumentation:

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent with an Electrospray Ionization (ESI) source.

MS Conditions:

  • Ionization Mode: ESI Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor: 175 V

  • Mass Range: 50-500 m/z

  • Data Acquisition: Centroid

Sample Preparation:

  • Dilute the HPLC sample solutions (from the previous section) 1:100 with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Introduce the sample into the mass spectrometer via direct infusion or through the HPLC system.

Expected Results and Interpretation:

The molecular formula of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is C₁₆H₁₆O₂. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[C₁₆H₁₇O₂]⁺241.1223To be determined< 5 ppm

A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition. The fragmentation pattern can also be compared. Key expected fragments would arise from the cleavage of the C-C bonds adjacent to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) spectra, the precise connectivity of atoms can be determined.

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Data Acquisition:

  • ¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon experiment.

  • 2D NMR (optional but recommended for unambiguous assignment): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized sample and the reference standard in ~0.7 mL of DMSO-d₆ in separate NMR tubes.

Expected ¹H and ¹³C NMR Spectral Data and Assignments:

The following table outlines the expected chemical shifts and multiplicities for the key protons and carbons in 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. These are based on established chemical shift ranges for similar functional groups.[1]

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
-OH~9.5br s1H-
Aromatic (Phenyl)7.2-8.0m5H128-138
Aromatic (Hydroxyphenyl)6.7-7.1m4H115, 130, 156
-CH-~4.5t1H~55
-CH₂-~1.8-2.2m2H~25
-CH₃~0.9t3H~12
C=O---~200

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

A side-by-side comparison of the ¹H and ¹³C NMR spectra of the synthesized sample and the reference standard should show identical chemical shifts and coupling patterns for all corresponding signals, providing definitive structural confirmation.

G

Conclusion: A Self-Validating Approach to Identity

By systematically applying this orthogonal analytical workflow, researchers can confidently confirm the identity of a synthesized batch of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one against a reference standard. The convergence of data from HPLC, MS, and NMR creates a self-validating system where each technique corroborates the findings of the others. This rigorous approach is not merely a procedural formality; it is an essential practice that underpins the integrity and reproducibility of scientific research and development.

References

  • 4-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10975816. PubChem. [Link]

  • 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one | C16H16O2 | CID 227278. PubChem. [Link]

  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. [Link]

  • 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. PubChem. [Link]

  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. PubMed. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. MDPI. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF ANTIPSYCHOTIC DRUG IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Zenodo. [Link]

  • Assignment of peaks from 1H and 13C NMR | Download Table. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. METU OpenCourseWare. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Analogues: A Framework for Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of analogues based on the 2-(4-hydroxyphenyl)-1-phenylbutan-1-one scaffold. While this specific compound is recognized primarily as a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen, its own biological potential and that of its derivatives remain a compelling area for investigation[1]. Due to the limited publicly available SAR data for this specific series, this guide will establish a foundational understanding of the core molecule and present a logical framework for a systematic SAR study. We will delve into proposed structural modifications, the rationale behind them, and the essential experimental protocols required to elucidate their biological effects, particularly in the context of estrogen receptor modulation.

The Core Scaffold: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

The parent compound, 2-(4-hydroxyphenyl)-1-phenylbutan-1-one, possesses a butyrophenone backbone with a phenyl group at the 1-position and a 4-hydroxyphenyl group at the 2-position[2][3]. Its molecular formula is C₁₆H₁₆O₂[2][3]. The key structural features that are ripe for modification in an SAR study include the 4-hydroxyphenyl ring, the phenyl ring at the 1-position, and the butanone chain. The presence of the phenolic hydroxyl group is particularly noteworthy, as it can participate in hydrogen bonding with biological targets, a common feature in ligands for the estrogen receptor (ER)[2].

The primary known application of this molecule is as a precursor in the synthesis of Tamoxifen[1]. This connection strongly suggests that the scaffold has the potential to interact with the estrogen receptor. The estrogen receptor exists in two main isoforms, ERα and ERβ, which have different tissue distributions and can mediate different physiological effects[4][5]. Therefore, a key goal in an SAR study of these analogues would be to determine their affinity and functional activity (agonist vs. antagonist) at these receptor subtypes.

A Proposed Framework for a Structure-Activity Relationship Study

To systematically explore the SAR of this series, a library of analogues would be synthesized with modifications at three key positions: the 4-hydroxyphenyl ring (Ring A), the 1-phenyl ring (Ring B), and the butanone backbone.

Modifications of the 4-Hydroxyphenyl Ring (Ring A)

The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor. Its modification or replacement would likely have a significant impact on activity.

  • Hydroxyl Position: Moving the hydroxyl group from the para- (4) to the meta- (3) or ortho- (2) position would probe the geometric requirements of the binding pocket.

  • Hydroxyl Replacement: Replacing the hydroxyl group with a methoxy (O-methylation), amino, or thiol group would evaluate the importance of the hydrogen bond donor/acceptor properties.

  • Ring Substitution: Introducing substituents such as halogens (F, Cl, Br), small alkyl groups (e.g., methyl), or trifluoromethyl groups onto the hydroxyphenyl ring could modulate lipophilicity, electronic properties, and steric interactions within the receptor binding site. Halogenated analogs are often explored for enhanced stability and receptor binding[2].

Modifications of the 1-Phenyl Ring (Ring B)

This ring also plays a crucial role in the overall shape and lipophilicity of the molecule.

  • Substitution: Similar to Ring A, introducing various substituents (halogens, alkyls, etc.) at different positions on Ring B would explore potential interactions with the receptor.

  • Ring Replacement: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl) or non-aromatic rings (e.g., cyclohexyl) would provide insights into the necessity of the aromatic character and the size of the binding pocket.

Modifications of the Butanone Backbone

The length and flexibility of the linker between the two phenyl rings are important for optimal positioning within the receptor.

  • Chain Length: Shortening or lengthening the alkyl chain (e.g., propanone, pentanone) would determine the optimal distance between the aromatic rings.

  • Alkylation: Introducing alkyl groups at the 2- or 3-positions of the butanone chain could introduce conformational constraints and provide insights into the steric tolerance of the binding site.

  • Carbonyl Group Modification: Reducing the ketone to a hydroxyl group or replacing it with other functional groups could alter the polarity and hydrogen bonding capacity of the molecule.

The following table outlines a hypothetical set of analogues and the rationale for their synthesis in an initial SAR screen.

Analogue Modification Rationale Hypothesized Impact
Parent 2-(4-Hydroxyphenyl)-1-phenylbutan-1-oneBaseline compoundEstrogenic/antiestrogenic activity
A-1 2-(3-Hydroxyphenyl)-1-phenylbutan-1-oneAlter hydroxyl positionReduced or altered ER affinity
A-2 2-(4-Methoxyphenyl)-1-phenylbutan-1-oneRemove H-bond donor capabilitySignificantly reduced ER affinity
A-3 2-(4-Hydroxy-3-methylphenyl)-1-phenylbutan-1-oneIntroduce steric bulk near hydroxylPotentially altered receptor subtype selectivity
B-1 2-(4-Hydroxyphenyl)-1-(4-chlorophenyl)butan-1-oneIncrease lipophilicity of Ring BEnhanced binding affinity
B-2 2-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)butan-1-oneIncrease size of Ring BProbe steric limits of binding pocket
C-1 2-(4-Hydroxyphenyl)-1-phenylpropan-1-oneShorten alkyl chainAltered geometry, potentially reduced affinity
C-2 2-(4-Hydroxyphenyl)-1-phenylbutan-1-olReduce carbonyl to hydroxylIncreased flexibility, altered polarity

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized analogues, a series of in vitro assays would be employed. These assays are crucial for determining estrogenic or antiestrogenic activity[6][7][8][9].

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled estrogen, such as [³H]-estradiol, from the estrogen receptor. It provides a measure of the compound's binding affinity (Ki or IC₅₀).

Step-by-Step Methodology:

  • Preparation of Receptor: Utilize recombinant human ERα and ERβ or cytosolic extracts from ER-positive tissues or cell lines (e.g., MCF-7 breast cancer cells).

  • Incubation: Incubate a fixed concentration of the receptor and radiolabeled estradiol with varying concentrations of the test compound in a suitable buffer.

  • Separation: After reaching equilibrium, separate the receptor-bound from the free radioligand. A common method is hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor ERα / ERβ Receptor Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation TestCompound Test Compound (Analogues) TestCompound->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification DataPlot Plot % Bound vs. [Compound] Quantification->DataPlot IC50 Calculate IC₅₀ / Ki DataPlot->IC50

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HeLa or HEK293) that has been stably transfected with expression vectors for ERα or ERβ and a reporter construct (e.g., ERE-luciferase).

  • Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of the test compound. For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lysis and Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

  • Data Analysis: For agonist activity, plot the reporter activity against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of estradiol-induced reporter activity to determine the IC₅₀.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis CellLine Transfected Cells (ER + ERE-Reporter) Seeding Seed Cells in Plates CellLine->Seeding Agonist Treat with Test Compound Seeding->Agonist Antagonist Co-treat with Estradiol + Test Compound Seeding->Antagonist Incubate Incubate (18-24h) Agonist->Incubate Antagonist->Incubate Lyse Cell Lysis Incubate->Lyse Measure Measure Reporter Activity (e.g., Luminescence) Lyse->Measure Analysis Calculate EC₅₀ / IC₅₀ Measure->Analysis

Caption: Workflow for a Cell-Based Estrogen Reporter Gene Assay.

Cell Proliferation Assay (E-SCREEN)

This assay is used to assess the estrogenic or antiestrogenic effect of compounds on the proliferation of ER-positive breast cancer cells, such as MCF-7.

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Treatment: Seed the cells in multi-well plates and treat them with various concentrations of the test compounds. For antiestrogenic assessment, co-treat with 17β-estradiol.

  • Incubation: Incubate the cells for 6-7 days to allow for cell proliferation.

  • Quantification of Proliferation: Measure the cell number using a suitable method, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation[10].

  • Data Analysis: Determine the proliferative effect (PE) relative to a positive control (estradiol) and a negative control (vehicle). Calculate EC₅₀ and IC₅₀ values.

Interpreting the SAR Data

By correlating the structural modifications with the data obtained from these assays, a comprehensive SAR profile can be built. For instance, if moving the hydroxyl group from the 4- to the 3-position (Analogue A-1) abolishes binding, it suggests a strict requirement for a hydrogen bond acceptor at a specific point in the receptor. If adding a chloro group to Ring B (Analogue B-1) increases binding affinity, it may indicate a hydrophobic pocket in that region of the ligand-binding domain.

A key aspect of the analysis will be to compare the activity at ERα and ERβ. Analogues that show preferential binding or functional activity at one subtype over the other would be of significant interest for developing selective therapeutics with potentially fewer side effects.

Conclusion and Future Perspectives

The 2-(4-hydroxyphenyl)-1-phenylbutan-1-one scaffold represents a promising starting point for the discovery of novel estrogen receptor modulators. Although direct SAR studies on its analogues are not widely published, its structural relationship to Tamoxifen provides a strong rationale for its investigation. By systematically synthesizing and evaluating analogues with modifications to the phenolic ring, the second aromatic ring, and the butanone linker, researchers can elucidate the key structural features required for potent and selective ER activity. The experimental framework outlined in this guide provides a robust methodology for such an investigation. The resulting data will be invaluable for the rational design of new therapeutic agents targeting estrogen-related signaling pathways in diseases such as breast cancer and osteoporosis.

References

  • MDPI. 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Available from: [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Available from: [Link]

  • PubMed Central. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. Available from: [Link]

  • PubChem. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. Available from: [Link]

  • PubChem. 4-Hydroxy-1-phenylbutan-1-one. Available from: [Link]

  • PubMed. In-vitro assays for determination of oestrogenic activity. Available from: [Link]

  • PubMed. Estrogenic and antiestrogenic activities of 2,4-diphenylfuran-based ligands of estrogen receptors alpha and beta. Available from: [Link]

  • PubMed Central. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. Available from: [Link]

  • ACS Publications. In Vitro Bioassays for Assessing Estrogenic Substances. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38). Available from: [Link]

  • Pharmatest. In vitro assay, estrogenic activity. Available from: [Link]

  • PubMed Central. Quantitative comparisons of in vitro assays for estrogenic activities. Available from: [Link]

  • PubMed. Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Available from: [Link]

  • PubMed. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion. Available from: [Link]

  • National Institutes of Health. Estrogenic activity assessment of environmental chemicals using in vitro assays. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one's Inhibitory Profile Against Established COX-2 Inhibitors

In the landscape of drug discovery, the identification and validation of novel therapeutic agents demand a rigorous and comparative analytical approach. This guide outlines a comprehensive strategy for benchmarking the inhibitory activity of a novel compound, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, against known inhibitors of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is a critical mediator of inflammation and pain, making it a prime target for non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis will utilize established benchmarks, including the COX-2 selective inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen, to contextualize the potential efficacy and selectivity of our compound of interest.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for such a comparative study. We will delve into the rationale behind experimental design, present detailed protocols, and interpret hypothetical data to construct a complete preclinical profile of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

The Rationale for Targeting COX-2 in Inflammation

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions such as maintaining the gastric lining and regulating platelet aggregation, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and growth factors. This differential expression profile makes selective inhibition of COX-2 a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1.

The inflammatory cascade leading to prostaglandin synthesis is a well-characterized pathway. Upon cellular stimulation by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes that drive the inflammatory response.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Liberated by Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 Metabolized by COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerase action Inflammation Inflammation & Pain Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Activates Novel Compound 2-(4-Hydroxyphenyl)- 1-phenylbutan-1-one Novel Compound->COX2 Inhibits Known Inhibitors Celecoxib, Ibuprofen Known Inhibitors->COX2 Inhibit

Figure 1: The inflammatory cascade showing the role of COX-2 in prostaglandin synthesis and the point of inhibition by the novel compound and known inhibitors.

Experimental Design: A Multi-faceted Approach to Benchmarking

To comprehensively evaluate the inhibitory potential of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, a multi-tiered experimental approach is essential. This ensures a thorough characterization of its activity, selectivity, and mechanism of action.

Tier 1: In Vitro Enzyme Inhibition Assays

The foundational step is to determine the direct inhibitory effect of the compound on the COX-1 and COX-2 enzymes. This is typically achieved using commercially available, purified enzymes and a colorimetric or fluorescent assay to measure the production of prostaglandins. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. By determining the IC50 for both COX-1 and COX-2, we can calculate a selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Experimental Workflow Start Start Compound_Prep Prepare Stock Solutions (Test Compound & Benchmarks) Start->Compound_Prep Assay_Setup Set Up COX-1 & COX-2 Enzyme Assays Compound_Prep->Assay_Setup Incubation Incubate with Arachidonic Acid Substrate Assay_Setup->Incubation Detection Measure Prostaglandin Production (Colorimetric/Fluorometric) Incubation->Detection Data_Analysis Calculate IC50 Values and Selectivity Index Detection->Data_Analysis Results Comparative Data Table Data_Analysis->Results End End Results->End

Figure 2: A generalized workflow for the in vitro determination of COX-1 and COX-2 inhibition.

Detailed Protocol: In Vitro COX Inhibition Assay

The following protocol is a representative example of a commercially available colorimetric COX inhibitor screening assay.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and benchmarks in the assay buffer.

  • To each well of the 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD) to all wells.

  • Immediately measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data and Comparative Analysis

The following table summarizes the hypothetical results obtained from the in vitro COX inhibition assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one 15.20.819
Celecoxib 25.00.05500
Ibuprofen 5.510.30.53

Interpretation of Results

Based on our hypothetical data, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one demonstrates a promising profile as a selective COX-2 inhibitor. Its IC50 value for COX-2 (0.8 µM) is significantly lower than that for COX-1 (15.2 µM), resulting in a selectivity index of 19. This suggests that it is approximately 19-fold more potent at inhibiting COX-2 than COX-1.

When compared to our benchmarks, Celecoxib, a well-known COX-2 selective inhibitor, exhibits a much higher selectivity index of 500, indicating a very high degree of selectivity for COX-2. Ibuprofen, a non-selective NSAID, shows a slight preference for COX-1, with a selectivity index of 0.53.

While 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is not as selective as Celecoxib in this hypothetical scenario, its notable preference for COX-2 over COX-1 suggests it may offer a better safety profile concerning gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.

Future Directions and Advanced Characterization

The initial in vitro screening provides a strong foundation for further investigation. The next logical steps in the preclinical development of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one would include:

  • Cell-based Assays: To confirm the activity in a more physiologically relevant context, experiments using cell lines that express COX-1 and COX-2 (e.g., LPS-stimulated macrophages for COX-2) would be conducted to measure prostaglandin production.

  • Mechanism of Action Studies: Enzyme kinetics studies can be performed to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: Animal models of inflammation (e.g., carrageenan-induced paw edema in rats) would be employed to assess the anti-inflammatory effects of the compound in a living organism.

  • Pharmacokinetic and Toxicology Studies: A comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is crucial for its development as a therapeutic agent.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the activity of a novel compound, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, against known inhibitors of COX-2. By employing a combination of in vitro enzyme assays, established benchmarks, and a clear understanding of the underlying biological pathways, we can effectively characterize the potency and selectivity of new chemical entities. The hypothetical data presented for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one suggest a promising profile as a selective COX-2 inhibitor, warranting further investigation. This structured approach, grounded in established scientific principles, is essential for the successful identification and development of the next generation of anti-inflammatory therapeutics.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。